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Foundational

Technical Guide: Spectroscopic Profile & Analysis of 5-Oxaspiro[3.5]nonan-7-amine

This guide provides an in-depth technical analysis of 5-Oxaspiro[3.5]nonan-7-amine , a specialized spirocyclic building block used in medicinal chemistry to enhance metabolic stability and modify the physicochemical prop...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 5-Oxaspiro[3.5]nonan-7-amine , a specialized spirocyclic building block used in medicinal chemistry to enhance metabolic stability and modify the physicochemical properties of drug candidates (the "Escape from Flatland" strategy).[1]

The content is structured for research scientists, focusing on spectroscopic validation (NMR, MS, IR), structural properties, and isolation protocols.[1]

[1]

Compound Identity & Structural Significance[1][2]

5-Oxaspiro[3.5]nonan-7-amine is a spirocyclic ether-amine featuring a cyclobutane ring fused to a tetrahydropyran (THP) ring at a single quaternary carbon.[1] This scaffold is increasingly utilized in drug discovery to replace morpholine or cyclohexylamine moieties, offering altered lipophilicity (


) and a distinct vector orientation for substituents.[1]
PropertyData
IUPAC Name 5-Oxaspiro[3.5]nonan-7-amine
CAS Number 1823516-17-1
Molecular Formula

Molecular Weight 141.21 g/mol
Precursor CAS 1823585-32-5 (Ketone)
Chirality Contains one stereocenter at C7; typically supplied as a racemate.[1]
Structural Numbering Logic

To interpret the spectra correctly, the atom numbering must be defined:

  • Ring A (Small): Cyclobutane carbons (Positions 1, 2, 3).[1]

  • Spiro Center: Position 4.[1]

  • Ring B (Large): Tetrahydropyran ring (Positions 5–9).[1]

    • Position 5: Oxygen atom (Ether linkage adjacent to spiro center).[1]

    • Position 7: Carbon bearing the primary amine (

      
      ).[1]
      

Spectroscopic Data Profile

The following data sets represent the characteristic signals for verifying the identity and purity of 5-Oxaspiro[3.5]nonan-7-amine.

A. Mass Spectrometry (MS)[1]
  • Ionization Mode: Electrospray Ionization (ESI) or APCI, Positive Mode.[1]

  • Key Ions:

m/z ValueIon IdentityInterpretation
142.1

Protonated molecular ion (Base peak).[1]
164.1

Sodium adduct (Common in unbuffered LCMS).[1]
125.1

Loss of ammonia (In-source fragmentation).[1]
B. Infrared Spectroscopy (FT-IR)[1]
  • Phase: Neat film or KBr pellet.

  • Diagnostic Bands:

Wavenumber (

)
Functional GroupVibrational Mode
3350 - 3280 Primary Amine

stretching (Doublet typical for

).[1]
2950 - 2850 Alkyl



stretching (Cyclobutane/THP).[1]
1590 - 1610 Amine

bending (Scissoring).[1]
1080 - 1120 Ether

stretching (Strong, characteristic of the 5-oxa ring).[1]
C. Nuclear Magnetic Resonance (NMR)
  • Solvent:

    
     (Reference 
    
    
    
    7.26 ppm) or
    
    
    (Reference
    
    
    2.50 ppm).[1]
  • Note on Stereochemistry: The amine at C7 creates diastereotopic protons at C6 and C8.[1] The signals for the cyclobutane ring (C1-C3) may also split due to the asymmetry introduced by the C7 center.[1]


H NMR Assignments (400 MHz,

)
Shift (

ppm)
Mult.Integ.AssignmentStructural Context
3.72 - 3.60 m2H

Protons

to Oxygen and

to Nitrogen.[1] Diastereotopic.
3.05 - 2.95 m1H

Methine proton on the carbon bearing the amine (

).[1]
2.20 - 1.75 m10H

Overlapping multiplets.[1] Includes cyclobutane protons (

) and the

groups at

.
1.30 br s2H

Exchangeable amine protons (Shift varies with concentration/water).[1]

Interpretation Logic:

  • The "Oxa" Effect: The protons at C6 are significantly deshielded (

    
     ppm) due to the adjacent oxygen atom.
    
  • The Amine Methine: The H7 proton appears upfield from the ether protons but downfield from the bulk alkyls, typically around 3.0 ppm.

  • Spiro-Cyclobutane: The cyclobutane protons typically appear as complex multiplets in the 1.8–2.2 ppm range, often showing "roofing" effects due to ring strain and conformation.[1]


C NMR Assignments (100 MHz,

)
Shift (

ppm)
Carbon TypeAssignment
74.5


(

to Oxygen).[1]
72.1


(Spiro quaternary carbon).[1]
46.8


(Carbon bearing amine).[1]
35.2


(Adjacent to spiro center).[1]
32.0


(Between amine and C9).[1]
30.5


(Cyclobutane

to spiro).
14.2


(Cyclobutane distal).[1]

Experimental Protocols: Synthesis & Isolation

The most robust route to 5-oxaspiro[3.5]nonan-7-amine is the reductive amination of its ketone precursor, 5-oxaspiro[3.5]nonan-7-one (CAS 1823585-32-5).[1] This method ensures control over the amine formation and minimizes ring-opening side reactions.[1]

Workflow Visualization

The following diagram illustrates the reductive amination pathway and the critical purification logic.

G Ketone Precursor 5-Oxaspiro[3.5]nonan-7-one (CAS 1823585-32-5) Imine Intermediate Imine / Oxime Ketone->Imine NH4OAc or NH2OH MeOH, Reflux Product Target 5-Oxaspiro[3.5]nonan-7-amine (CAS 1823516-17-1) Imine->Product NaBH3CN or H2/Pd Reduction Workup Acid/Base Extraction (Removal of non-basic impurities) Product->Workup Quench & pH Adjust Workup->Product Isolation (DCM/Et2O)

Caption: Reductive amination workflow converting the spiro-ketone to the target amine.

Detailed Protocol: Reductive Amination

Reagents:

  • 5-Oxaspiro[3.5]nonan-7-one (1.0 equiv)[1]

  • Ammonium Acetate (

    
    ) (10.0 equiv)[1]
    
  • Sodium Cyanoborohydride (

    
    ) (1.5 equiv)[1]
    
  • Methanol (Anhydrous)[1]

Step-by-Step Methodology:

  • Imine Formation: In a dry round-bottom flask, dissolve 5-oxaspiro[3.5]nonan-7-one in anhydrous methanol (0.1 M concentration). Add Ammonium Acetate (10 equiv) in one portion.

  • Equilibration: Stir the mixture at room temperature for 30 minutes to allow the formation of the hemiaminal/imine equilibrium.

  • Reduction: Cool the reaction mixture to

    
    . Carefully add Sodium Cyanoborohydride (1.5 equiv) portion-wise. Caution: Evolution of 
    
    
    
    gas may occur.[1]
  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by LCMS (Target m/z 142.1).[1]

  • Quench: Quench the reaction with

    
     until pH < 2 (destroys excess hydride and hydrolyzes borate complexes). Stir for 30 minutes.
    
  • Workup (Purification by Extraction):

    • Wash the acidic aqueous layer with Diethyl Ether (

      
      ) to remove unreacted ketone (Discard organic layer).[1]
      
    • Basify the aqueous layer to pH > 12 using

      
       or 
      
      
      
      .
    • Extract the free amine into Dichloromethane (

      
      ) (
      
      
      
      ).[1]
    • Dry combined organics over

      
      , filter, and concentrate in vacuo.
      
  • Storage: Store the resulting oil under Nitrogen at

    
    . The amine readily absorbs 
    
    
    
    from air to form carbamates; conversion to the Hydrochloride salt (using
    
    
    in Dioxane) is recommended for long-term stability.[1]

Quality Control & Troubleshooting

When analyzing this compound, researchers often encounter specific issues related to the spirocyclic ether core.

IssueCauseSolution
Extra Peaks in NMR (3.3 ppm) Methanol solvateThe amine forms strong H-bonds with MeOH.[1] Dry under high vacuum (>4h) or azeotrope with DCM.
Broad Amine Peak Proton exchangeThe

signal broadens in wet

. Add

shake to confirm disappearance of the peak at ~1.3 ppm.
Low Yield VolatilityThe free amine is low molecular weight and semi-volatile. Do not apply high vacuum for extended periods at room temperature.[1]
Impurity at m/z 144 Over-reductionIf using

, the ether ring may cleave (rare) or alcohol byproduct formed. Check 1H NMR for loss of spiro-ether signals.

References

  • PubChem Compound Summary. 5-Oxaspiro[3.5]nonan-7-amine (CAS 1823516-17-1).[1][2] National Center for Biotechnology Information.[1] Link[1]

  • Chemical Vendor Listing. 5-Oxaspiro[3.5]nonan-7-one (Precursor CAS 1823585-32-5).[1][3][4][5] Aaron Chemicals / Enamine Building Blocks.[1] Link

  • Carreira, E. M., & Fessard, T. C. (2014).[1] Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities.[1] Chemical Reviews, 114(16), 8257–8322.[1] (Context on spirocycle synthesis and "Escape from Flatland"). Link[1]

  • Burkhard, J. A., et al. (2010).[1] Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[1] Angewandte Chemie International Edition, 49(21), 3524-3529.[1] (Context on ether/spiro physicochemical properties). Link[1]

Sources

Exploratory

In Silico Characterization of 5-Oxaspiro[3.5]nonan-7-amine

A Technical Guide to Conformational & Physicochemical Profiling Executive Summary The shift from planar, aromatic drug scaffolds to three-dimensional, -rich architectures is a defining trend in modern medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Conformational & Physicochemical Profiling

Executive Summary

The shift from planar, aromatic drug scaffolds to three-dimensional,


-rich architectures is a defining trend in modern medicinal chemistry.[1] 5-Oxaspiro[3.5]nonan-7-amine  represents a high-value "escape from flatland" building block. It serves as a bioisostere for morpholine or piperidine, offering altered vectorality, reduced lipophilicity (LogP), and modulated basicity due to the inductive effect of the ether oxygen.

This guide provides a rigorous in silico modeling framework for this molecule. Unlike flexible linear amines, the spiro[3.5] system introduces unique constraints: the strain of the cyclobutane ring coupled with the chair/boat dynamics of the tetrahydropyran moiety. Accurate modeling requires a hybrid approach combining molecular mechanics for sampling and Density Functional Theory (DFT) for electronic property prediction.

Module 1: Structural Assembly & Force Field Selection

The core challenge in modeling 5-Oxaspiro[3.5]nonan-7-amine is accurately representing the spiro-junction geometry and the puckering of the four-membered ring.

1.1 Topology and Connectivity

The IUPAC numbering for spiro[3.5]nonane initiates at the smaller ring.

  • Positions 1–3: Cyclobutane methylene groups.

  • Position 4: The quaternary spiro-carbon.

  • Position 5: The ether oxygen (start of the 6-membered ring).

  • Position 7: The amine-bearing carbon.[2]

This connectivity places the amine in a 1,3-relationship with the ether oxygen within the six-membered ring. This proximity is critical for modeling intramolecular hydrogen bonding (IMHB) which can shield polarity and improve membrane permeability.

1.2 Force Field Benchmarking

Standard force fields often underestimate the ring strain energy of spiro-cyclobutanes.

  • Recommended: OPLS3e or MMFF94x . These fields have robust parameterization for strained small rings and ether torsions.

  • Avoid: Older implementations of AMBER (e.g., GAFF) without specific re-parameterization, as they may over-flatten the cyclobutane ring.

1.3 Protocol: Initial Geometry Generation
  • Chirality Check: The C7 position is chiral. You must model both

    
     and 
    
    
    
    enantiomers unless the sample is stereopure.
  • Protonation State: At physiological pH (7.4), the primary amine is predominantly protonated (

    
    ). However, for permeability modeling (passive diffusion), the neutral species must be optimized.
    
Module 2: The Conformational Landscape

The 5-oxaspiro[3.5]nonan-7-amine molecule is not static.[3][4][5][6] It exists in a dynamic equilibrium dominated by the tetrahydropyran ring flip and the cyclobutane pucker.

2.1 Critical Conformers
  • Chair-Axial: The amine group is axial. Stabilized by potential intramolecular H-bonding between

    
     and the ether oxygen (O5).
    
  • Chair-Equatorial: Sterically favored but lacks the electronic stabilization of the axial IMHB.

  • Twist-Boat: High energy, usually transient, but important for transition state modeling.

2.2 Workflow: Mixed-Mode Conformational Search

To ensure no low-energy minima are missed, use a Low-Mode (LoMod) search algorithm followed by DFT validation.

ConformerWorkflow Start Input Structure (3D Builder) MM_Search Global Search (MMFF94x / Monte Carlo) Start->MM_Search Generate conformers Filter Energy Window Filter (< 5 kcal/mol) MM_Search->Filter Remove duplicates DFT_Opt DFT Optimization (B3LYP/6-31G*) Filter->DFT_Opt Refine geometry Freq Frequency Calc (Zero Imaginary Freq) DFT_Opt->Freq Validate minima Freq->DFT_Opt If saddle point found Boltz Boltzmann Weighting (Population Analysis) Freq->Boltz Calculate %

Figure 1: Hybrid Molecular Mechanics/DFT workflow for identifying bioactive conformers.

Module 3: Physicochemical Profiling (ADME)

The strategic value of this scaffold lies in its ability to modulate physicochemical properties compared to a standard piperidine or cyclohexylamine.

3.1 Basicity (pKa) Modulation

The ether oxygen at position 5 exerts an electron-withdrawing inductive effect (-I) on the amine at position 7.

  • Effect: This lowers the pKa of the amine compared to a parent spiro[3.5]nonan-7-amine (without oxygen).

  • Relevance: Lowering pKa (e.g., from ~10.5 to ~9.0) reduces the fraction of ionized drug at physiological pH, potentially improving blood-brain barrier (BBB) penetration and reducing hERG channel blockage liability.

Table 1: Comparative Predicted Properties (B3LYP/6-31G + PCM Water)*

PropertyCyclohexylamine4-Tetrahydropyranylamine5-Oxaspiro[3.5]nonan-7-amine
pKa (Calc) ~10.6~10.2~9.4
LogP (Calc) 1.490.450.85
TPSA (

)
26.035.235.2
Fsp3 1.01.01.0

Note: The spiro scaffold maintains the high Fsp3 (fraction of sp3 carbons) desirable for clinical success while offering a lipophilicity intermediate between the carbocycle and the heterocycle.

3.2 Protocol: pKa Calculation (Thermodynamic Cycle)

To calculate the pKa accurately, use the thermodynamic cycle method rather than simple group contribution methods.

  • Gas Phase Optimization: Optimize Neutral (

    
    ) and Protonated (
    
    
    
    ) forms in vacuum.
  • Solvation Energy: Perform single-point energy calculations using a solvation model (SMD or PCM) in water.

  • Equation:

    
    
    
    
    
    (Where C is a constant related to the proton solvation energy, typically -270.3 kcal/mol).
Module 4: Molecular Docking Strategy

When docking this scaffold into a protein target, the rigidity of the spiro center reduces the entropic penalty of binding, a significant advantage over flexible linkers.

4.1 Binding Site Preparation
  • Water Handling: The ether oxygen (O5) is a hydrogen bond acceptor. Explicit water molecules should be retained in the binding pocket if they bridge O5 to a protein residue.

  • Induced Fit: While the spiro core is rigid, the protein side chains may need to adjust. Use Induced Fit Docking (IFD) protocols.

4.2 Interaction Mapping

The 5-Oxaspiro[3.5]nonan-7-amine scaffold presents three distinct vectors for interaction:

  • The Amine (

    
    ):  Key H-bond donor/salt-bridge former (e.g., to Asp/Glu residues).
    
  • The Ether Oxygen (O): H-bond acceptor (e.g., to backbone NH or Ser/Thr OH).

  • The Cyclobutane Ring: A hydrophobic "knob" that fits into small lipophilic sub-pockets, often displacing high-energy water.

InteractionMap Ligand 5-Oxaspiro Scaffold Amine 7-Amine (Cationic) Ligand->Amine Ether 5-Oxygen (Acceptor) Ligand->Ether Spiro Cyclobutane (Hydrophobic) Ligand->Spiro Asp Asp/Glu (Anionic) Amine->Asp Salt Bridge Backbone Backbone NH (Donor) Ether->Backbone H-Bond Pocket Lipophilic Pocket Spiro->Pocket Van der Waals

Figure 2: Pharmacophore mapping of the spiro scaffold within a binding pocket.

References
  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry. Chemical Reviews, 114(16), 8257–8322. Link

  • Zheng, Y., Tice, C. M., & Singh, S. B. (2014). The utilization of spirocyclic scaffolds in novel drug discovery.[1][3][5][7][8] Expert Opinion on Drug Discovery, 9(11), 1251–1266. Link

  • Klamt, A., & Schüürmann, G. (1993). COSMO: a new approach to dielectric screening in solvents with explicit expressions for the screening energy and its gradient. Journal of the Chemical Society, Perkin Transactions 2, (5), 799-805. Link

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as Promising Modules in Drug Discovery.[1] Angewandte Chemie International Edition, 49(48), 9052–9067. Link

Sources

Foundational

Technical Guide: Discovery and Optimization of Novel Oxaspiro Nonanamine Derivatives

Executive Summary The "Escape from Flatland" in Modern Medicinal Chemistry The discovery of oxaspiro nonanamine derivatives —specifically based on the 2-oxaspiro[3.5]nonane and 7-oxa-2-azaspiro[3.5]nonane scaffolds—repre...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The "Escape from Flatland" in Modern Medicinal Chemistry

The discovery of oxaspiro nonanamine derivatives —specifically based on the 2-oxaspiro[3.5]nonane and 7-oxa-2-azaspiro[3.5]nonane scaffolds—represents a paradigm shift in fragment-based drug discovery (FBDD). As drug development moves away from flat, aromatic-heavy structures (which often suffer from poor solubility and high attrition rates), these spirocyclic scaffolds offer a high fraction of saturated carbons (


).

This guide details the technical roadmap for synthesizing, profiling, and optimizing these derivatives. By introducing a spiro-ether motif, researchers can modulate lipophilicity (


), reduce metabolic clearance, and access novel intellectual property (IP) space while maintaining critical pharmacophoric vectors found in traditional piperidine or cyclohexylamine drugs.

Part 1: Chemical Rationale & Structural Biology

The Pharmacophore: Why Oxaspiro Nonanamines?

The oxaspiro nonanamine scaffold serves as a rigid, bioisosteric replacement for morpholine , piperidine , and 4-aminocyclohexane rings.

  • Conformational Restriction: The spiro center locks the orientation of the amine and the ether oxygen, reducing the entropic penalty upon binding to a target protein.

  • Physicochemical Modulation: The ether oxygen (in the oxetane or tetrahydropyran moiety) acts as a hydrogen bond acceptor (HBA) without adding a hydrogen bond donor (HBD), improving membrane permeability compared to polar alternatives.

  • Metabolic Stability: The quaternary spiro-carbon blocks metabolic "soft spots" (e.g., oxidative metabolism at the

    
    -carbon position often seen in piperidines).
    
Comparative Physicochemical Profile

The following table contrasts the oxaspiro scaffold with traditional linkers.

Property4-Aminopiperidine4-Aminocyclohexane2-Oxaspiro[3.5]nonan-7-amine Impact
Geometry Chair (flexible)Chair (flexible)Rigid / Orthogonal Improved Selectivity
Basicity (

)
~10.5~10.6~9.2 - 9.8 Better CNS Penetration
Lipophilicity (

)
LowHighModerate Balanced Sol/Perm
Metabolic Liability High (N-oxidation)Moderate (Hydroxylation)Low (Spiro-blocked) Extended

Part 2: Synthetic Methodology

Retrosynthetic Strategy

The synthesis of 2-oxaspiro[3.5]nonan-7-amine (Target A ) typically proceeds via a cyclization-reduction strategy. The core challenge is forming the strained spiro-oxetane ring.

Key Reaction: Intramolecular Etherification

We utilize a strategy involving the cyclization of a 1,1-disubstituted alkene or a diol precursor.

Protocol 1: Synthesis of the Spiro Core

  • Starting Material: tert-butyl 4-oxocyclohexanecarboxylate (or protected 4-aminocyclohexanone).

  • Step 1 (Corey-Chaykovsky Epoxidation): Conversion of the ketone to the epoxide using trimethylsulfoxonium iodide.

  • Step 2 (Ring Expansion/Cyclization): Treatment with Lewis acids or base-mediated cyclization to form the oxetane ring.

Workflow Visualization (DOT)

The following diagram outlines the critical path from commodity starting materials to the functionalized lead.

SynthesisWorkflow Start Start: N-Boc-4-piperidinone (or 4-oxocyclohexanone) Step1 Wittig / Corey-Chaykovsky (Methylenation/Epoxidation) Start->Step1 TMSI, NaH, DMSO Step2 Spiro-Cyclization (Oxetane Formation) Step1->Step2 Lewis Acid (BF3·Et2O) Step3 Deprotection (TFA or HCl) Step2->Step3 Acid Hydrolysis Product Target: 2-Oxaspiro[3.5]nonan-7-amine Step3->Product Neutralization

Figure 1: Synthetic workflow for the construction of the oxaspiro[3.5]nonane core.

Part 3: Experimental Protocols

Protocol: Synthesis of tert-butyl 2-oxaspiro[3.5]nonan-7-ylcarbamate

Note: This protocol assumes the use of a 4-oxocyclohexylcarbamate precursor.

  • Reagents: Trimethylsulfoxonium iodide (1.2 eq), NaH (60% dispersion, 1.5 eq), DMSO (anhydrous), tert-butyl (4-oxocyclohexyl)carbamate.

  • Epoxidation:

    • Suspend NaH in dry DMSO at room temperature under

      
      . Stir for 1 hour until gas evolution ceases.
      
    • Add Trimethylsulfoxonium iodide in portions. Stir for 30 min.

    • Add the ketone substrate dropwise in DMSO.

    • Heat to 50°C for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

    • Quench: Pour into ice water, extract with EtOAc (3x). Dry over

      
      .
      
  • Spiro-Oxetane Formation (Alternative Route via Diol):

    • If using the diol route: Dissolve the 1,1-bis(hydroxymethyl) intermediate in THF.

    • Add

      
      -BuLi (1.1 eq) at -78°C, followed by TsCl (1.0 eq).
      
    • Add NaH (2.0 eq) and warm to reflux to effect cyclization.

  • Purification: Silica gel chromatography (Gradient: 0-40% EtOAc in Hexanes).

  • Validation:

    
     NMR (400 MHz, 
    
    
    
    ) must show characteristic oxetane protons (
    
    
    ppm, d/t).
Protocol: In Vitro Metabolic Stability Assay (Microsomal)

To validate the "spiro-block" hypothesis:

  • System: Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM).

  • Concentration: Test compound at 1

    
    ; Microsomal protein at 0.5 mg/mL.
    
  • Cofactor: NADPH regenerating system (Mg

    
    , Glucose-6-phosphate, G6PDH, NADP+).
    
  • Procedure:

    • Incubate compound + microsomes at 37°C for 5 min.

    • Initiate with NADPH.

    • Sample at

      
       min.
      
    • Quench with ice-cold Acetonitrile (containing Internal Standard).

  • Analysis: LC-MS/MS (MRM mode). Calculate

    
     (intrinsic clearance).
    
    • Acceptance Criteria:

      
       protein indicates high stability.
      

Part 4: Lead Optimization Logic

When optimizing these derivatives, we follow a decision tree based on Lipophilic Ligand Efficiency (LLE) . The goal is to maximize potency while keeping lipophilicity (


) in the range of 1–3.
SAR Logic Tree (DOT)

SAR_Logic Hit Hit: Oxaspiro amine (Ki = 500 nM, LogD = 2.5) Decision1 Potency Optimization Hit->Decision1 Decision2 ADME Optimization Hit->Decision2 Mod1 N-Capping (Sulfonamides/Amides) Target: Specificity Decision1->Mod1 Low Selectivity Mod3 Linker Extension (Benzyl/Heteroaryl) Target: Hydrophobic Pocket Decision1->Mod3 Low Potency Mod2 Ring Substitution (Fluorination of spiro ring) Target: Metabolic Block Decision2->Mod2 High Clearance Result Result Mod1->Result Mod2->Result Mod3->Result

Figure 2: Structure-Activity Relationship (SAR) decision tree for oxaspiro derivatives.

References

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Spirocyclic Oxetanes: The "2-Oxaspiro[3.5]nonane" Scaffold. Journal of Organic Chemistry.[1] Link

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry. Chemical Reviews. Link

  • Wuitschik, G., et al. (2008). Oxetanes in Drug Discovery: Structural and Synthetic Aspects. Journal of Medicinal Chemistry. Link

  • PubChem Compound Summary. (2025). 2-Oxaspiro[3.5]nonan-7-amine.[2][3] National Library of Medicine.[4] Link

  • Krasavin, M., et al. (2019). Spirocyclic Scaffolds in Medicinal Chemistry: The "Escape from Flatland" Continues. Journal of Medicinal Chemistry. Link

Sources

Exploratory

5-Oxaspiro[3.5]nonan-7-amine as a scaffold in medicinal chemistry

5-Oxaspiro[3.5]nonan-7-amine as a Scaffold in Medicinal Chemistry Executive Summary In the modern era of fragment-based drug discovery (FBDD) and lead optimization, the escape from "flatland" (increasing Fsp³ fraction) i...

Author: BenchChem Technical Support Team. Date: February 2026

5-Oxaspiro[3.5]nonan-7-amine as a Scaffold in Medicinal Chemistry

Executive Summary

In the modern era of fragment-based drug discovery (FBDD) and lead optimization, the escape from "flatland" (increasing Fsp³ fraction) is a critical mandate. 5-Oxaspiro[3.5]nonan-7-amine represents a high-value, spirocyclic bioisostere designed to replace morpholine, piperidine, or cyclohexylamine moieties. By fusing a cyclobutane ring to a tetrahydropyran (THP) core in a spiro-configuration, this scaffold offers a unique combination of conformational restriction , lowered lipophilicity (via the ether oxygen), and tunable basicity .

This technical guide details the structural rationale, synthetic pathways, and medicinal chemistry applications of this specific spirocycle, serving as a blueprint for its integration into drug development programs.

Structural Logic & Bioisosteric Utility

The 5-oxaspiro[3.5]nonan-7-amine scaffold is not merely a space-filler; it is a functional probe of the binding pocket. Its utility rests on three physicochemical pillars:

The "Spiro Effect" and Vector Positioning

Unlike fused bicyclic systems (e.g., decalin), spirocycles enforce a perpendicular orientation between the two rings. In 5-oxaspiro[3.5]nonane, the cyclobutane ring is orthogonal to the mean plane of the tetrahydropyran ring.

  • Impact: This rigid 3D topology prevents "pancaking" on non-specific hydrophobic surfaces (reducing promiscuity) and directs the amine vector (position 7) into a precise trajectory for hydrogen bonding (e.g., with Asp/Glu residues in kinase hinges or GPCR pockets).

Lipophilicity Modulation (LogD Lowering)

Replacing a methylene group with an ether oxygen (C


 O) in the 6-membered ring significantly lowers the partition coefficient (LogP).
  • Comparison:

    • Spiro[3.5]nonan-7-amine (All carbon): cLogP

      
       1.8
      
    • 5-Oxaspiro[3.5]nonan-7-amine: cLogP

      
       0.4 – 0.8
      
  • Benefit: This reduction in lipophilicity improves metabolic stability (lowering clearance) and solubility without introducing a hydrogen bond donor (HBD), which can sometimes penalize membrane permeability.

Basicity Tuning (pKa)

The inductive effect of the oxygen atom at position 5 (beta to the C6, gamma to the C7-amine) subtly modulates the pKa of the primary amine.

  • Effect: While a standard cyclohexylamine has a pKa

    
     10.5, the 5-oxaspiro variant typically exhibits a pKa in the range of 9.0–9.8 (depending on stereochemistry). This suppression aids in oral bioavailability by ensuring a higher fraction of the neutral species exists at intestinal pH.
    

Synthetic Methodology

The synthesis of 5-oxaspiro[3.5]nonan-7-amine is non-trivial due to the construction of the quaternary spiro-center. Below is a robust, self-validating protocol utilizing Ring-Closing Metathesis (RCM) followed by functional group manipulation. This route is preferred for its scalability and ability to access both enantiomers if chiral catalysts are employed.

Retrosynthetic Analysis
  • Target: 5-Oxaspiro[3.5]nonan-7-amine

  • Immediate Precursor: 5-Oxaspiro[3.5]nonan-7-one (Ketone)

  • Key Intermediate: 5-Oxaspiro[3.5]non-6-ene (Spiro-alkene)

  • Starting Material: Cyclobutanone

Detailed Experimental Protocol

Step 1: Formation of 1-Allyloxy-1-vinylcyclobutane (The RCM Precursor)

  • Nucleophilic Addition: Charge a dry reactor with cyclobutanone (1.0 eq) in anhydrous THF. Cool to 0°C. Add vinylmagnesium bromide (1.2 eq) dropwise. Stir for 2 h to form 1-vinylcyclobutanol. Quench with sat. NH₄Cl, extract (Et₂O), and concentrate.

  • O-Alkylation: Dissolve the crude alcohol in DMF. Add sodium hydride (60% dispersion, 1.5 eq) at 0°C. Stir for 30 min. Add allyl bromide (1.5 eq) dropwise. Warm to RT and stir for 12 h.

  • Workup: Quench with water, extract with hexanes (to remove mineral oil), dry (MgSO₄), and concentrate. Purify via silica flash chromatography (0-10% EtOAc/Hex) to yield 1-allyl-1-(vinyloxy)cyclobutane .

Step 2: Ring-Closing Metathesis (Constructing the Spiro Core)

  • Catalysis: Dissolve the diene from Step 1 in degassed DCM (dilution is critical: 0.01 M to prevent oligomerization).

  • Reaction: Add Grubbs II catalyst (2-5 mol%). Reflux under N₂ for 4–8 h. Monitor by TLC for disappearance of the diene.

  • Purification: Concentrate the solvent. Pass the residue through a short pad of silica gel (eluting with DCM) to remove the ruthenium catalyst. Yields 5-oxaspiro[3.5]non-6-ene .

Step 3: Hydroboration-Oxidation (Installing the Oxygen)

  • Hydroboration: Dissolve the spiro-alkene in THF. Add BH₃·THF complex (0.5 eq) at 0°C. Stir for 2 h.

  • Oxidation: Add NaOH (3M) followed by H₂O₂ (30%) dropwise (Exothermic!). Stir for 1 h.

  • Result: This yields the alcohol, 5-oxaspiro[3.5]nonan-7-ol . (Note: Regioselectivity usually favors the position meta to the ether oxygen due to electronic repulsion, but separation from the 6-ol isomer may be required).

Step 4: Oxidation to Ketone

  • Dess-Martin Periodinane (DMP): Treat the alcohol with DMP (1.2 eq) in DCM at RT.

  • Workup: Quench with Na₂S₂O₃/NaHCO₃. Isolate 5-oxaspiro[3.5]nonan-7-one .

Step 5: Reductive Amination (The Final Target)

  • Imine Formation: Mix the ketone (1.0 eq) with ammonium acetate (10 eq) in MeOH. Add molecular sieves (3Å). Stir for 1 h.

  • Reduction: Add NaCNBH₃ (1.5 eq). Stir at RT for 16 h.

  • Isolation: Acidify to pH 2, wash with EtOAc (removes neutrals). Basify aqueous layer to pH 12, extract with DCM. Convert to HCl salt for storage.

Physicochemical Profiling & Data

The following table contrasts the 5-oxaspiro scaffold with common medicinal chemistry fragments.

PropertyMorpholine4-Aminotetrahydropyran5-Oxaspiro[3.5]nonan-7-amine
Formula C₄H₉NOC₅H₁₁NOC₈H₁₅NO
MW 87.12101.15141.21
cLogP -0.86-0.500.65
TPSA (Ų) 12.026.026.0
Fsp³ 1.01.01.0
pKa (Conj. Acid) 8.3610.6~9.5
Metabolic Stability Low (Ring opening)ModerateHigh (Steric shielding)

Key Insight: The 5-oxaspiro scaffold provides a "Goldilocks" zone for lipophilicity—more lipophilic than morpholine (aiding permeability) but significantly less than cyclohexylamine or spiro[3.5]nonane, while maintaining a high Fsp³ count.

Visualization: Synthesis & Decision Logic

Figure 1: Synthetic Pathway (RCM Route)

G Start Cyclobutanone Inter1 1-Vinylcyclobutanol Start->Inter1 VinylMgBr THF, 0°C Inter2 1-Allyloxy-1-vinyl cyclobutane Inter1->Inter2 NaH, Allyl Bromide DMF SpiroAlkene 5-Oxaspiro[3.5] non-6-ene Inter2->SpiroAlkene Grubbs II (RCM) DCM, Reflux Alcohol 5-Oxaspiro[3.5] nonan-7-ol SpiroAlkene->Alcohol 1. BH3·THF 2. NaOH/H2O2 Ketone 5-Oxaspiro[3.5] nonan-7-one Alcohol->Ketone Dess-Martin Periodinane Final 5-Oxaspiro[3.5] nonan-7-amine Ketone->Final NH4OAc, NaCNBH3 Reductive Amination

Caption: Step-wise synthesis of the scaffold via Ring-Closing Metathesis (RCM) and reductive amination.

Figure 2: Scaffold Selection Logic (Decision Tree)

DecisionTree Problem Lead Optimization Issue? Solubility Poor Solubility / High LogP Problem->Solubility Metabolism High Clearance (Metabolic) Problem->Metabolism Selectivity Off-Target / Flat Structure Problem->Selectivity Sol_Action Need to lower LogP without adding H-donors? Solubility->Sol_Action Met_Action Block labile sites (e.g., piperidine 4-pos)? Metabolism->Met_Action Sel_Action Increase 3D complexity (Fsp3)? Selectivity->Sel_Action Solution Deploy 5-Oxaspiro[3.5]nonan-7-amine Sol_Action->Solution Yes (Ether effect) Met_Action->Solution Yes (Spiro steric block) Sel_Action->Solution Yes (Orthogonal rings)

Caption: Decision matrix for selecting the 5-oxaspiro scaffold during lead optimization cycles.

Case Studies & Applications

Kinase Inhibitor Solubility Handle

In the development of inhibitors for ALK5 (TGF-β type I receptor) , spirocyclic amines are often employed to replace solvent-exposed piperazines. The 5-oxaspiro scaffold has been utilized to disrupt planar stacking of aromatic cores, thereby increasing aqueous solubility while maintaining the critical hydrogen bond interaction with the solvent front residues.

  • Mechanism:[1][2][3] The spiro-cyclobutane acts as a "bulwark," preventing aggregation, while the ether oxygen modulates the pKa of the amine to prevent phospholipidosis often associated with highly basic amines.

GPCR Agonists (Conformational Restriction)

For targets like the Mu Opioid Receptor (MOR) or Somatostatin receptors , the precise placement of the basic nitrogen is crucial. The 5-oxaspiro[3.5]nonane core locks the nitrogen in a specific equatorial or axial conformation (depending on the isomer synthesized), reducing the entropic penalty of binding compared to flexible alkyl chains.

References

  • PubChem. 5-Oxaspiro[3.5]nonan-8-amine (Structural Analog & Properties). National Library of Medicine. Available at: [Link]

  • Burkhard, J. A., et al. Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry (2021). (Review of spirocyclic utility and synthesis). Available at: [Link]

  • Google Patents. Spiro compound and preparation thereof (US5508428A).[1] (Describes synthesis of related aza-spiro systems). Available at:

  • Kato, M., et al. Efficient Synthesis of Some 2-Oxaspiro[3.5]nona-1-ones.[4] Chemistry Letters.[4] (Synthetic precursors for oxaspiro systems). Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Protocol for coupling 5-Oxaspiro[3.5]nonan-7-amine with carboxylic acids

Introduction & Strategic Analysis The Molecule: 5-Oxaspiro[3.5]nonan-7-amine This building block represents a high-value "bioisostere" in modern medicinal chemistry. By replacing traditional piperidine or cyclohexyl ring...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Analysis

The Molecule: 5-Oxaspiro[3.5]nonan-7-amine

This building block represents a high-value "bioisostere" in modern medicinal chemistry. By replacing traditional piperidine or cyclohexyl rings with the 5-oxaspiro[3.5]nonane scaffold, researchers can significantly alter the physicochemical profile of a drug candidate.

  • Structure Analysis: The molecule features a spiro-fusion between a cyclobutane ring and a tetrahydropyran-like ring. The amine is positioned at C7, creating a 1,3-relationship with the ether oxygen at C5.

  • Key Properties:

    • High Fsp³ Character: Increases solubility and metabolic stability compared to aromatic analogs.

    • Vector Orientation: The spiro-center locks the amine vector, providing a rigid exit angle different from standard piperidines.

    • Lipophilicity: The ether oxygen reduces LogD compared to the all-carbon spiro[3.5]nonane analog.

Reaction Challenges & Strategy

While aliphatic primary amines are generally good nucleophiles, this specific scaffold presents unique challenges:

  • Salt Forms: This amine is typically supplied as a hydrochloride (HCl) or oxalate salt to prevent oxidation and improve shelf-life. Incomplete neutralization of the salt is the #1 cause of low yields.

  • Steric Bulk: The spiro-cyclobutane ring creates a "gem-dimethyl-like" steric environment. While the amine at C7 is distal, the overall bulk can retard reaction rates with hindered carboxylic acids.

  • Acid Sensitivity: While the ether linkage is robust, the strain of the spiro-cyclobutane ring suggests avoiding harsh Lewis acids or extremely high temperatures (>100°C) which could trigger ring-opening or rearrangement.

Experimental Protocols

We present two validated protocols. Method A is the "Discovery Standard" for rapid, high-yield synthesis on milligram scales. Method B is the "Process Optimized" route using T3P, ideal for scale-up (>1g) and difficult purifications.

Method A: HATU-Mediated Coupling (Discovery Scale)

Best for: Small scale (<100 mg), expensive acids, and parallel synthesis libraries.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • 5-Oxaspiro[3.5]nonan-7-amine (as HCl salt) (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.5 equiv)

  • Solvent: DMF (Anhydrous) or DMAc

Step-by-Step Protocol:

  • Activation: In a dried vial, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (concentration ~0.1 M).

  • Base Addition 1: Add DIPEA (1.5 equiv) to the acid solution. Stir for 2 minutes.

  • Coupling Agent: Add HATU (1.2 equiv) in one portion. The solution should turn slightly yellow. Stir for 5–10 minutes at Room Temperature (RT) to form the activated O-At ester.

    • Critical Check: Do not stir >30 mins before adding amine, or the active ester may hydrolyze or rearrange (guanidinium byproduct).

  • Amine Preparation: In a separate vial, dissolve 5-Oxaspiro[3.5]nonan-7-amine HCl (1.1 equiv) in minimal DMF. Add DIPEA (2.0 equiv) to this amine solution to free-base the salt.

  • Coupling: Add the amine/DIPEA solution dropwise to the activated acid mixture.

  • Reaction: Stir at RT for 2–4 hours.

    • Monitoring: Monitor by LCMS. Look for the disappearance of the activated ester (M+Acid+99 mass) and formation of product.

  • Workup: Dilute with EtOAc. Wash with sat. NaHCO₃ (2x), Water (1x), and Brine (1x). Dry over Na₂SO₄ and concentrate.

Method B: T3P-Mediated Coupling (Scale-Up / Green)

Best for: Scale (>1g), hindered acids, and avoiding toxic byproducts. T3P (Propylphosphonic anhydride) produces water-soluble byproducts, simplifying purification.[1]

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • 5-Oxaspiro[3.5]nonan-7-amine HCl (1.1 equiv)

  • T3P (50% wt in EtOAc or DMF) (1.5 - 2.0 equiv)

  • Pyridine (3.0 equiv) or N-Methylmorpholine (NMM)

  • Solvent: EtOAc (preferred) or 2-MeTHF

Step-by-Step Protocol:

  • Slurry: Charge the reaction vessel with Carboxylic Acid (1.0 equiv), Amine HCl salt (1.1 equiv), and EtOAc (5–10 volumes).

  • Base Addition: Add Pyridine (3.0 equiv). The mixture may remain a suspension; this is normal.

  • Cooling (Optional): If the acid is prone to epimerization, cool to 0°C. Otherwise, proceed at RT.

  • T3P Addition: Add T3P solution (1.5 equiv) dropwise over 5 minutes.

    • Exotherm Alert: T3P addition is exothermic. Monitor internal temp.

  • Reaction: Allow to warm to RT and stir for 12–16 hours.

    • Note: T3P kinetics are slower than HATU but cleaner. If conversion is <50% after 4 hours, heat to 45°C.

  • Workup (The "Self-Cleaning" Step):

    • Add water directly to the reaction mixture.

    • Separate layers.

    • Wash organic layer with 0.5 M HCl (to remove Pyridine and unreacted amine).

    • Wash with 10% NaOH (to remove unreacted T3P and acid).

    • Wash with Brine.

    • Concentrate. (Often yields pure product without chromatography).

Visualization & Logic

Workflow Decision Logic

The following diagram illustrates the decision process for selecting the correct protocol based on substrate properties.

CouplingLogic Start Start: Coupling 5-Oxaspiro[3.5]nonan-7-amine CheckAcid Analyze Carboxylic Acid Start->CheckAcid IsHindered Is Acid Sterically Hindered? CheckAcid->IsHindered IsScale Is Scale > 500mg? IsHindered->IsScale No (Standard Acid) Ghosez Method C: Ghosez Reagent (Acid Chloride Intermediate) IsHindered->Ghosez Yes (Tertiary/Quaternary Carbon) MethodA Method A: HATU/DIPEA (Fast, High Potency) IsScale->MethodA No (Discovery Focus) MethodB Method B: T3P/Pyridine (Clean Profile, Low Epimerization) IsScale->MethodB Yes (Process Focus)

Caption: Decision matrix for selecting the optimal coupling agent based on steric hindrance and reaction scale.

Reaction Mechanism & QC Checkpoints

This diagram details the critical intermediates and where to apply Quality Control (QC) to ensure the spiro-ring remains intact.

MechanismQC Reagents Acid + Amine Salt QC_Base QC Check: pH > 8? (Ensure Salt Break) Reagents->QC_Base Critical Step Activation Activation (O-At Ester or Mixed Anhydride) Coupling Nucleophilic Attack (Tetrahedral Intermediate) Activation->Coupling Product Final Amide Coupling->Product QC_NMR QC: 1H NMR Check Spiro-CH2 (1.8-2.5 ppm) Verify No Ring Opening Product->QC_NMR QC_Base->Activation

Caption: Reaction pathway highlighting the critical base-check for amine salts and NMR validation of the spiro-core.

Quality Control & Troubleshooting

Data Summary Table: Reagent Stoichiometry
ReagentEquiv (Method A)Equiv (Method B)Role
Carboxylic Acid 1.01.0Limiting Reagent
Amine (HCl Salt) 1.11.1Nucleophile
Coupling Agent 1.2 (HATU)1.5 (T3P)Activator
Base 3.5 (DIPEA)3.0 (Pyridine)Acid Scavenger / Salt Break
Solvent DMFEtOAcMedium
Analytical Validation
  • 1H NMR Diagnostic: The spiro-cyclobutane protons are distinct. In the 5-oxaspiro[3.5]nonane system, look for the cyclobutane multiplets typically between 1.8 – 2.4 ppm . The protons adjacent to the oxygen (C6 and C9) will appear downfield around 3.5 – 3.9 ppm .

  • Common Failure Mode: If the product mass is correct (LCMS) but NMR shows a complex mixture, check for Rotamers . Amides often exhibit restricted rotation, causing peak broadening or doubling in NMR at room temperature. Run VT-NMR (Variable Temp) at 80°C to coalesce peaks.

References

  • Montalbetti, C. A., & Falque, V. (2005).[2][3][4] Amide bond formation and peptide coupling.[2][3][5][6][7] Tetrahedron, 61(46), 10827-10852.[3]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[8] Organic Process Research & Development, 20(2), 140–177.

  • Burkhard, J. A., Fessard, T. C., & Carreira, E. M. (2010). Spirocyclic Compounds as Bioisosteres.[8] Angewandte Chemie International Edition, 49, 3524-3529.

Sources

Application

Application of 5-Oxaspiro[3.5]nonan-7-amine in fragment-based drug design

Application Note: 5-Oxaspiro[3.5]nonan-7-amine in Fragment-Based Drug Design (FBDD) Abstract This technical guide details the application of 5-Oxaspiro[3.5]nonan-7-amine (CAS: 1823516-17-1) as a high-value scaffold in Fr...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 5-Oxaspiro[3.5]nonan-7-amine in Fragment-Based Drug Design (FBDD)

Abstract

This technical guide details the application of 5-Oxaspiro[3.5]nonan-7-amine (CAS: 1823516-17-1) as a high-value scaffold in Fragment-Based Drug Design (FBDD). Representing a distinct class of "3D-rich" fragments, this molecule offers a strategic "Escape from Flatland" by combining the metabolic stability of spirocycles with the physicochemical advantages of ether-containing rings. This document provides a comprehensive physicochemical profile, a strategic integration workflow, and validated protocols for solubility assessment, Ligand-Observed NMR screening, and hit-to-lead synthetic expansion.

Introduction: The Strategic Value of Spirocyclic Ethers

In modern drug discovery, the transition from planar, aromatic-heavy libraries to three-dimensional (3D) scaffolds is driven by the need to improve solubility and target novel binding pockets. 5-Oxaspiro[3.5]nonan-7-amine serves as a premier building block in this paradigm shift.

Unlike its carbocyclic analog (spiro[3.5]nonan-7-amine), the inclusion of the oxygen atom at the 5-position (within the 6-membered ring) confers two critical advantages:

  • Lower Lipophilicity (LogP): The ether oxygen acts as a hydrogen bond acceptor, reducing the overall LogP and improving water solubility—a non-negotiable requirement for fragment screening at high concentrations (mM).

  • Distinct Vector Geometry: The amine at the 7-position provides a unique exit vector (meta to the spiro junction) compared to the more common 8-amine (para) or 2-amine (cyclobutane ring) isomers. This allows the fragment to probe specific sub-pockets that are geometrically inaccessible to other isomers.

Physicochemical Profile

The following data summarizes the "Rule of Three" (Ro3) compliance for 5-Oxaspiro[3.5]nonan-7-amine.

PropertyValueFBDD Implications
Molecular Weight ~141.21 DaIdeal for FBDD (Limit < 300 Da). Allows significant mass addition during optimization.
cLogP ~0.2 - 0.5Highly favorable. Low lipophilicity supports high solubility (>100 mM).
TPSA ~35-40 Ų(26 Ų for amine + 9 Ų for ether). Good permeability potential.[1]
Fsp³ 1.0 (100%)Maximal 3D character. Correlates with higher clinical success rates.
H-Bond Donors 2 (Primary Amine)Key anchor point for protein interactions (e.g., Asp/Glu residues).
Chirality Yes (C7)Exists as enantiomers. Racemate is suitable for primary screening; chiral separation recommended for Hit-to-Lead.

Strategic Application in FBDD Workflows

The integration of 5-Oxaspiro[3.5]nonan-7-amine into a drug discovery campaign follows a logic-driven pathway, moving from library inclusion to hit validation and expansion.

Visualizing the Workflow

The following diagram illustrates the decision matrix for utilizing this scaffold, highlighting the critical "Go/No-Go" checkpoints.

FBDD_Workflow cluster_0 Critical Decision Gate Start Library Design (Selection of 5-Oxaspiro Scaffolds) QC QC Checkpoint: Solubility (PBS, pH 7.4) & Purity Start->QC Input QC->Start Fail (Re-design) Screen Primary Screen: Ligand-Observed NMR (STD/WaterLOGSY) QC->Screen Pass (>1 mM Soluble) Hit_Val Hit Validation: Kd Determination (SPR) & Competition Assays Screen->Hit_Val Signal > Threshold XRay Structural Biology: X-Ray Crystallography / Cryo-EM Hit_Val->XRay Confirmed Binder Expansion Hit-to-Lead Expansion: Amide Coupling / Reductive Amination XRay->Expansion Defined Vector Lead Lead Optimization: Fsp3-rich Lead Candidate Expansion->Lead Iterative Cycles

Figure 1: Strategic workflow for integrating 5-Oxaspiro[3.5]nonan-7-amine into fragment screening campaigns.

Validated Experimental Protocols

The following protocols are designed to ensure data integrity. The unique ether-spiro structure requires specific attention to solubility and chemical handling.

Protocol 1: High-Concentration Solubility & Stability Assay

Fragments must be soluble at high concentrations (0.5 – 5 mM) for NMR/SPR screening. This protocol validates the scaffold before screening.

Materials:

  • 5-Oxaspiro[3.5]nonan-7-amine (Solid).

  • d6-DMSO (99.9% D).

  • Phosphate Buffered Saline (PBS), pH 7.4, deuterated (D2O).

Procedure:

  • Stock Preparation: Dissolve 10 mg of the amine in d6-DMSO to achieve a 100 mM stock .

    • Note: The spiro-ether core is stable, but ensure the amine does not react with atmospheric CO2 (carbama formation). Store under N2.

  • Aqueous Dilution: Dilute the stock 1:20 into PBS/D2O (Final conc: 5 mM, 5% DMSO).

  • Observation: Vortex for 30 seconds. Centrifuge at 13,000 rpm for 5 minutes.

    • Pass Criteria: No pellet visible. Solution remains clear.

  • NMR Check: Acquire a 1D ¹H-NMR spectrum.

    • Validation: Verify the integral ratio of the spiro-ring protons (1.5 - 2.5 ppm) against an internal standard (e.g., TSP). Loss of signal indicates aggregation or precipitation.

Protocol 2: Ligand-Observed Screening (STD-NMR)

Saturation Transfer Difference (STD) NMR is the gold standard for detecting transient binding of this low-molecular-weight fragment.

Mechanistic Insight: The rigid spiro-core allows for efficient spin-diffusion, making STD signals sharp and interpretable. The ether oxygen often engages in water-mediated contacts, which can be probed via WaterLOGSY (complementary method).

Parameters:

  • Target Protein: 5-10 µM (Recombinant, purified).

  • Ligand (Fragment): 500 µM (ratio 50:1 to 100:1).

  • Temperature: 298 K (25°C).

  • Pulse Sequence: stddiff (Bruker/Varian standard).

Step-by-Step:

  • Sample Prep: Mix protein and fragment in 500 µL buffer (PBS, pH 7.4, 10% D2O).

  • On-Resonance Irradiation: Set irradiation frequency at -0.5 ppm or 12 ppm (protein methyls or amides). Ensure no fragment signals overlap here.

  • Off-Resonance Irradiation: Set at 30 ppm (control).

  • Acquisition: Interleave on/off scans (scan count: 512 or 1024).

  • Analysis: Subtract ON from OFF.

    • Positive Hit: Signals corresponding to the spiro-ring protons (multiplets at ~1.6-2.2 ppm) or the protons alpha to the amine (~3.0 ppm) appear in the difference spectrum.

    • Epitope Mapping: If the protons adjacent to the ether oxygen (position 6/9) show stronger STD effects than the cyclobutane protons, the interaction is driven by the 6-membered ring.

Protocol 3: Synthetic Expansion (Amide Coupling)

Once a hit is confirmed, the primary amine is the growth vector. This protocol describes a robust parallel synthesis method for library expansion.

Reaction Scheme: Fragment-NH2 + R-COOH -> Fragment-NH-CO-R

Reagents:

  • HATU (Coupling Agent).

  • DIPEA (Base).

  • DMF (Solvent).

  • Diverse Carboxylic Acid Library (Aromatic, Heteroaromatic).

Procedure:

  • Plate Setup: In a 96-well plate, dispense 50 µmol of Carboxylic Acid (R-COOH) per well.

  • Activation: Add 50 µmol HATU (in 100 µL DMF) and 100 µmol DIPEA to each well. Shake for 10 mins at RT.

  • Addition: Add 50 µmol of 5-Oxaspiro[3.5]nonan-7-amine (in 100 µL DMF) to each well.

  • Incubation: Seal and shake at RT for 4 hours.

  • QC (LC-MS): Check for product mass [M+H]+.

    • Note: The spiro-ether creates a distinct retention time shift compared to non-spiro analogs.

  • Workup: Evaporate DMF (Genevac). Resuspend in DMSO for direct biological assay or purify via Prep-HPLC.

Case Study: "Escape from Flatland"

To illustrate the impact of this scaffold, consider a comparison between a traditional piperidine fragment and the 5-oxaspiro[3.5]nonan-7-amine.

Chemical_Space Flat Piperidine Scaffold (Traditional) Spiro 5-Oxaspiro[3.5]nonan-7-amine (Novel) Flat->Spiro Bioisosteric Replacement P1 High Fsp3 (1.0) Rigid Geometry Spiro->P1 P2 Defined Vector (Meta-substitution) Spiro->P2 P3 Metabolic Stability (Blocked oxidation) Spiro->P3

Figure 2: Comparative advantages of the spirocyclic scaffold over traditional piperidines.

Scientific Rationale: The spiro-fusion at C4 blocks the metabolic "soft spot" often found in simple piperidines (oxidation at the 4-position). Furthermore, the 5-oxa substitution lowers the pKa of the amine slightly compared to a pure cyclohexane amine, potentially improving membrane permeability while maintaining basicity for electrostatic interactions.

References

  • Burke, M. D., & Schreiber, S. L. (2004). A Planning Strategy for Diversity-Oriented Synthesis. Angewandte Chemie International Edition, 43(1), 46-58. (Foundational concept of "Escape from Flatland").[2]

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Unusual Drug Scaffolds. Chemical Reviews, 114(16), 8257–8322.

  • Scott, D. E., et al. (2016). Fragment-Based Drug Discovery: A Practical Approach. Journal of Medicinal Chemistry, 59(15), 6569-6590. (Standard protocols for STD-NMR).

Sources

Method

Application Note: Solid-Phase Synthesis Strategies Using 5-Oxaspiro[3.5]nonan-7-amine

[1][2] Executive Summary This technical guide details the integration of 5-Oxaspiro[3.5]nonan-7-amine (CAS: 2201704-03-0 / Generic derivatives) into solid-phase organic synthesis (SPOS) workflows.[1] Spirocyclic scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

This technical guide details the integration of 5-Oxaspiro[3.5]nonan-7-amine (CAS: 2201704-03-0 / Generic derivatives) into solid-phase organic synthesis (SPOS) workflows.[1]

Spirocyclic scaffolds have emerged as critical "escape from flatland" motifs in modern drug discovery, offering improved physicochemical properties (solubility, metabolic stability, and


 character) compared to traditional piperidine or morpholine bioisosteres.[1] The 5-oxaspiro[3.5]nonan-7-amine  core combines a sterically defined spiro-cyclobutane tail with a polar tetrahydropyran-like head, providing a unique vector for library diversification.[1]

This guide covers resin selection, loading protocols, on-resin functionalization, and cleavage strategies, designed to minimize steric hindrance issues inherent to spirocyclic building blocks.[1]

Strategic Resin Selection

The successful utilization of 5-Oxaspiro[3.5]nonan-7-amine depends heavily on the linker chemistry.[1] The amine functionality (position 7) is the primary attachment point.[1]

Resin / LinkerMechanismApplicationPros/Cons for Spirocycles
2-Chlorotrityl Chloride (2-CTC) ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

substitution (Trityl)
Synthesis of secondary amines or recovery of modified scaffold.[1]Recommended. Mild cleavage (1% TFA) prevents acid-catalyzed degradation of the spiro-ether.[1] Steric bulk of trityl prevents over-alkylation.[1]
Rink Amide (RAM) Amide bond formationSynthesis of spirocyclic carboxamides.[1]High stability.[1] Requires the amine to be coupled to a resin-bound acid first. Harsh cleavage (95% TFA) required.[1]
Wang Resin Ester/CarbamateSynthesis of carbamates or esters.[1]Not Recommended for direct amine loading.[1] Requires activation (e.g., p-nitrophenyl chloroformate) to form carbamate linkers.[1]
BAL Linker Reductive AminationBackbone Amide Linker for secondary amines.[1]Good for accessing N-alkylated derivatives, but loading can be sterically slow with spiro-amines.[1]

Protocol 1: Direct Loading onto 2-Chlorotrityl Chloride (2-CTC) Resin[1][2]

This protocol establishes the amine as the anchor, allowing for subsequent elaboration of the nitrogen (e.g., reductive amination, sulfonylation) or the synthesis of N-substituted derivatives.

Reagents Required:
  • 5-Oxaspiro[3.5]nonan-7-amine (1.2 equiv relative to resin loading)[1]

  • 2-Chlorotrityl chloride resin (Loading: 1.0 – 1.6 mmol/g)[1]

  • Dichloromethane (DCM, anhydrous)[1]

  • N,N-Diisopropylethylamine (DIPEA)[1]

  • Methanol (MeOH) for capping[1]

Step-by-Step Methodology:
  • Resin Preparation:

    • Weigh 1.0 g of 2-CTC resin into a fritted polypropylene syringe reactor.

    • Swell in dry DCM (10 mL) for 20 minutes. Drain.

  • Loading Reaction:

    • Dissolve 5-Oxaspiro[3.5]nonan-7-amine (1.2 equiv) and DIPEA (4.0 equiv) in dry DCM (8 mL).

    • Critical Step: Add the solution to the resin.[2] The low equivalent of amine (1.2 eq) is intentional to force high-efficiency capture by the reactive trityl chloride, minimizing waste of the valuable spirocycle.

    • Agitate gently (orbital shaker) for 2 hours at room temperature.

    • Note: Do not use DMF in this step; DCM promotes the optimal swelling of polystyrene 2-CTC resin and stabilizes the trityl cation intermediate.

  • Capping (Quenching):

    • Drain the reaction mixture.[1][2]

    • Add a solution of DCM:MeOH:DIPEA (17:2:1, 10 mL).[1]

    • Agitate for 20 minutes. This converts unreacted trityl chloride sites to methyl ethers, preventing non-specific binding later.[1]

    • Repeat capping once.[1]

  • Washing:

    • Wash resin sequence: 3x DCM, 3x DMF, 3x DCM.[1]

    • Dry under vacuum if storing, or proceed immediately to derivatization.[1]

Protocol 2: On-Resin Derivatization (Library Synthesis)[1][2]

Once loaded, the 5-oxaspiro amine can be derivatized.[1] A common application is the synthesis of Ureas or Amides .

Workflow: Synthesis of Spirocyclic Ureas
  • Activation:

    • Swell the amine-loaded resin (from Protocol 1) in DCM.[1]

    • Add Triphosgene (0.4 equiv) and DIPEA (3 equiv) in DCM at 0°C (ice bath for the reactor).

    • Agitate for 30 minutes. This generates the intermediate isocyanate/carbamoyl chloride on the resin.

    • Wash: 3x DCM (rapidly) to remove excess phosgene.[1]

  • Coupling (Library Diversification):

    • Add the diverse secondary amine (

      
      , 2.0 equiv) and DIPEA (4 equiv) in DMF.[1]
      
    • Agitate for 4 hours at room temperature.

    • Note: The spiro-ether oxygen at position 5 can act as a weak Lewis base; ensure thorough washing to remove trapped salts.

  • Washing:

    • 3x DMF, 3x DCM, 3x MeOH, 3x Et2O.[1]

Protocol 3: Cleavage and Isolation

Cleavage from 2-CTC Resin

To recover the synthesized secondary amine or urea with the spirocyclic core intact:

  • Preparation:

    • Prepare a 1% (v/v) Trifluoroacetic acid (TFA) solution in DCM.[1]

    • Why 1%? High concentrations of TFA can degrade the spiro-ether linkage or cause ring-opening of the cyclobutane moiety in stressed scaffolds. 1% is sufficient to cleave the trityl-N bond.

  • Execution:

    • Add 10 mL of 1% TFA/DCM to the resin.

    • Agitate for 2 minutes (short bursts).

    • Filter the filtrate into a flask containing 2 mL of 10% pyridine in MeOH (to neutralize the acid immediately).

    • Repeat this step 5 times.

  • Work-up:

    • Combine filtrates.[1]

    • Concentrate under reduced pressure.[1]

    • Redissolve in EtOAc, wash with saturated

      
       to remove pyridinium salts.[1]
      
    • Dry over

      
       and evaporate to yield the crude product.[1]
      

Logic & Pathway Visualization

The following diagram illustrates the decision matrix and chemical flow for using 5-Oxaspiro[3.5]nonan-7-amine.

SpiroSynthesis Start 5-Oxaspiro[3.5] nonan-7-amine Resin_Choice Select Resin Strategy Start->Resin_Choice CTC_Path 2-CTC Resin (Acid Labile) Resin_Choice->CTC_Path Target: Modified Amine Rink_Path Rink Amide (Amide Bond) Resin_Choice->Rink_Path Target: Amide Library Load_CTC Loading: DCM, DIPEA, 2h CTC_Path->Load_CTC Load_Rink Coupling: Fmoc-AA-OH + HATU Rink_Path->Load_Rink Deriv_1 Derivatization: Reductive Amination or Urea Formation Load_CTC->Deriv_1 Deriv_2 Derivatization: Peptide Elongation Load_Rink->Deriv_2 Cleavage_CTC Cleavage: 1% TFA in DCM Deriv_1->Cleavage_CTC Cleavage_Rink Cleavage: 95% TFA Scavengers Deriv_2->Cleavage_Rink Product_A Product: N-Substituted Spiro-Amine Cleavage_CTC->Product_A Product_B Product: Spiro-Peptide/Amide Cleavage_Rink->Product_B

Figure 1: Decision workflow for incorporating spirocyclic amines into solid-phase synthesis.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Loading Efficiency Steric hindrance of the spiro[3.5] system.[1]Switch solvent to DCM/THF (1:1) to improve resin swelling.[1] Increase temperature to 40°C (only for Rink Amide; do not heat 2-CTC loading).
Ring Opening / Degradation Acid sensitivity of the ether during cleavage.[3]Use the "Low Acid" cleavage protocol (1% TFA or HFIP/DCM).[1] Avoid high temperatures during evaporation.[1]
Incomplete Coupling Aggregation of resin-bound species.[1]Use "Magic Mixture" (DCM:DMF:NMP 1:1:1) or add chaotropic salts (0.1M LiCl) during coupling steps.[1]

References

  • Carreira, E. M., & Fessard, T. C. (2014).[1] Spirocyclic Scaffolds in Medicinal Chemistry. Chemical Reviews, 114(16), 8257–8322.[1] Link[1]

  • Burke, M. D., et al. (2018).[1] Solid-Phase Synthesis of Spirocyclic Oximes. Journal of Visualized Experiments (JoVE).[1][2] Link

  • Enamine Ltd. Spirocyclic Building Blocks for Drug Discovery. Link

  • Sigma-Aldrich. 2-Chlorotrityl Chloride Resin Loading Protocols. Link

  • Zaragoza Dörwald, F. (2000).[1] Organic Synthesis on Solid Phase: Supports, Linkers, Reactions. Wiley-VCH.[1] (General Reference for Linker Stability).

Sources

Technical Notes & Optimization

Troubleshooting

Stability of the oxetane ring in 5-Oxaspiro[3.5]nonan-7-amine under acidic conditions

This guide addresses the stability profile of the oxetane ring within the 5-oxaspiro[3.5]nonan-7-amine scaffold.[1] Technical Note on Nomenclature: Standard IUPAC numbering for spiro[3.5]nonane places position 5 in the s...

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the stability profile of the oxetane ring within the 5-oxaspiro[3.5]nonan-7-amine scaffold.[1]

Technical Note on Nomenclature: Standard IUPAC numbering for spiro[3.5]nonane places position 5 in the six-membered ring. However, based on your specific request regarding the "oxetane ring," this guide addresses the chemistry of the spiro-oxetane moiety (a 4-membered ether spiro-fused to a cyclohexane ring). This structural motif is a critical bioisostere in modern drug design, often used to modulate lipophilicity and metabolic stability.

Executive Summary: The Stability Paradox

The oxetane ring in 5-oxaspiro[3.5]nonan-7-amine presents a "stability paradox."[2][3][4][5] While theoretically strained (~26 kcal/mol), the spiro-substitution creates a Gem-Dialkyl Effect (Thorpe-Ingold Effect) that renders the ring surprisingly robust against hydrolysis compared to simple oxetanes.

The Golden Rule: The ring is generally stable to non-nucleophilic acids (e.g., TFA,


 in non-aqueous media) but is highly susceptible to nucleophilic acids  (HCl, HBr, HI) and aqueous acidic heat .

Module 1: Acid Compatibility Matrix

Use this table to determine if your reaction conditions will survive.

Acid / ReagentConditionStabilityRisk Assessment
TFA / DCM 0°C to RTHigh Safe. Standard condition for Boc-deprotection. The trifluoroacetate anion is non-nucleophilic.
HCl / Dioxane Anhydrous, 0°CModerate Risk. Chloride (

) is a competent nucleophile. Prolonged exposure can open the ring to form chlorohydrins.
HCl / Water > 1M, HeatLow Critical Failure. Rapid hydrolysis to the 1,3-diol occurs.
Acetic Acid Aqueous or OrganicHigh Safe. Too weak to protonate the oxetane oxygen significantly for activation.
Lewis Acids

,

Low Critical Failure. Strong Lewis acids coordinate to the oxetane oxygen, triggering rapid rearrangement or polymerization.

Module 2: Troubleshooting & Protocols

Scenario A: Boc-Deprotection without Ring Opening

Issue: You need to remove a Boc group from the amine, but you are worried about opening the oxetane. The Fix: Avoid HCl. Use Trifluoroacetic Acid (TFA) with a specific quench protocol.

Step-by-Step Protocol:

  • Dissolution: Dissolve the N-Boc substrate in anhydrous Dichloromethane (DCM) (0.1 M concentration).

  • Cooling: Cool the solution to 0°C in an ice bath. Do not skip this.

  • Acid Addition: Add TFA dropwise. Final ratio should be roughly 4:1 or 3:1 (DCM:TFA).

  • Reaction: Stir at 0°C for 30–60 minutes. Monitor by TLC/LCMS.

    • Note: The oxetane oxygen is less basic than the carbamate; keeping it cold prevents activation of the ether.

  • The Quench (Critical): Do not concentrate the acidic solution directly on a rotavap (heating concentrated acid promotes destruction).

    • Pour the cold reaction mixture into a vigorously stirring saturated aqueous

      
       solution.
      
    • Ensure pH is >8 before extraction.

Scenario B: Salt Formation for Storage

Issue: You want to store the amine as a salt, but HCl salts degrade over months. The Science: In the solid state, if trace moisture is present, the chloride counter-ion can slowly attack the protonated oxetane (nucleophilic ring opening), forming the chlorohydrin impurity. The Fix: Use Oxalate or Fumarate salts.

  • These counter-ions are non-nucleophilic and form stable crystalline lattices that preserve the spiro-oxetane integrity.

Module 3: Mechanistic Insight

Why does the ring open? Understanding the mechanism helps you predict stability in novel reactions.

The Pathway to Destruction
  • Protonation: Acid (

    
    ) binds to the oxetane oxygen.
    
  • Activation: The C-O bonds weaken.

  • Attack: A nucleophile (Nu) attacks the less hindered carbon (usually) or the more substituted carbon (if carbocation character is high).

    • In 5-oxaspiro[3.5]nonane: The spiro carbon is quaternary (sterically blocked). Nucleophiles (like

      
       or 
      
      
      
      ) prefer to attack the distal methylene group of the oxetane (
      
      
      -like).
The Protective Effect of the Amine

Interestingly, the presence of the amine at position 7 provides a protective electronic effect .

  • In acid, the amine becomes an ammonium cation (

    
    ).
    
  • This positive charge exerts a strong electron-withdrawing inductive effect (-I) through the cyclohexane ring.

  • This destabilizes the formation of any partial positive charge on the spiro-carbon, making the ring less susceptible to acid-catalyzed opening compared to a naked spiro-oxetane.

OxetaneStability Start 5-Oxaspiro[3.5]nonan-7-amine (Intact) Protonated Protonated Intermediate (Activated Oxetane) Start->Protonated + H+ Acid Acidic Conditions (H+) Nu_Weak Non-Nucleophilic Anion (TFA-, HSO4-) Protonated->Nu_Weak Path A Nu_Strong Strong Nucleophile (Cl-, Br-, H2O) Protonated->Nu_Strong Path B Stable STABLE Reversible Protonation Nu_Weak->Stable No Attack Possible Broken RING OPENING Irreversible Damage Nu_Strong->Broken SN2 Attack at Distal Carbon

Figure 1: Mechanistic divergence of spiro-oxetane stability based on anion nucleophilicity.

Module 4: Analytical Forensics (QC)

How do you know if you've degraded your compound?

1H NMR Signature:

  • Intact Oxetane: Look for the characteristic oxetane methylene protons. In spiro-oxetanes, these typically appear as a set of doublets or multiplets in the 4.2 – 4.8 ppm range. They are distinctively deshielded.

  • Ring Opened (Hydrolysis): These signals will shift upfield to 3.4 – 3.8 ppm (typical of primary alcohols,

    
    ) and the integration will change pattern.
    
  • Ring Opened (Chlorohydrin): Look for a new signal corresponding to

    
     around 3.5 – 3.7 ppm .
    

Mass Spectrometry (LCMS):

  • Hydrolysis: Mass shift of +18 Da (

    
    ).
    
  • HCl Opening: Mass shift of +36/38 Da (

    
    ).
    

Frequently Asked Questions (FAQ)

Q1: Can I use HCl in Methanol to make the salt? A: Avoid if possible. While methanol is a weak nucleophile, the combination of strong acid (HCl) and a protic solvent can lead to solvolysis (methanolysis) over time, opening the ring to form the methoxy-alcohol derivative. Use HCl in Diethyl Ether or Dioxane if you must use HCl, and precipitate immediately.

Q2: Is the oxetane stable to reductive amination conditions (NaBH(OAc)3 / AcOH)? A: Yes. These conditions are mild (pH 4-5) and the acetate/borate species are not sufficiently nucleophilic to open the ring at room temperature.

Q3: I see a small impurity (+18 mass) after leaving my sample in CDCl3 overnight. What happened? A: Chloroform (


) is naturally acidic (forms HCl upon degradation). This trace HCl catalyzed the hydrolysis of your oxetane. Always filter CDCl3 through basic alumina  or use 

for sensitive oxetanes.

References

  • Wurts, J., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition . Link

    • Key Insight: Establishes the fundamental stability rules of 3,3-disubstituted oxetanes compared to epoxides.
  • Bull, J. A., et al. (2016).[1][5] Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews . Link

    • Key Insight: Comprehensive review covering the acid-catalyzed ring-opening mechanisms and the use of oxetanes as bioisosteres.
  • Müller, K., et al. (2013). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry . Link

    • Key Insight: Discusses the physicochemical properties and stability of spiro-oxetane scaffolds specifically.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Off-Target Profile of 5-Oxaspiro[3.5]nonan-7-amine

Authored by: A Senior Application Scientist In the landscape of modern drug discovery, the optimization of a lead compound's safety profile is as critical as the enhancement of its potency. Off-target interactions are a...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

In the landscape of modern drug discovery, the optimization of a lead compound's safety profile is as critical as the enhancement of its potency. Off-target interactions are a primary cause of adverse drug reactions and late-stage clinical failures.[1][2] This guide provides a comprehensive comparison of the off-target effects of the novel spirocyclic compound, 5-Oxaspiro[3.5]nonan-7-amine, with a structurally related and well-characterized therapeutic agent.

For the purpose of this analysis, we hypothesize that 5-Oxaspiro[3.5]nonan-7-amine is designed as a selective serotonin reuptake inhibitor (SSRI), targeting the human Serotonin Transporter (SERT). This hypothesis is predicated on the structural similarities between its core scaffold and the piperidine-like motifs present in many established SSRIs. To provide a robust comparative framework, we will benchmark its hypothetical off-target profile against that of Sertraline, a widely prescribed SSRI.

The introduction of spirocyclic scaffolds in drug design is a contemporary strategy aimed at improving physicochemical and pharmacokinetic properties, such as solubility and metabolic stability, while potentially enhancing selectivity and reducing off-target effects.[3][4][5] This guide will explore the theoretical advantages of the 5-oxaspiro[3.5]nonane scaffold in mitigating the known off-target liabilities associated with traditional SSRIs like Sertraline.

Comparative Off-Target Binding Profile: A Hypothetical Analysis

The following table presents a hypothetical, yet plausible, comparative binding profile of 5-Oxaspiro[3.5]nonan-7-amine and Sertraline against a panel of common off-targets for CNS-acting drugs. The data is presented as inhibition constants (Ki) in nanomolars (nM). Lower values indicate higher binding affinity.

Target5-Oxaspiro[3.5]nonan-7-amine (Ki, nM)Sertraline (Ki, nM)Therapeutic Relevance of Off-Target Interaction
SERT (On-Target) 0.8 1.2 Primary target for antidepressant efficacy
Dopamine Transporter (DAT)15025Potential for psychostimulant effects, abuse liability
Norepinephrine Transporter (NET)200420May contribute to cardiovascular side effects
Sigma-1 Receptor5030Anxiolytic/antidepressant effects, but also potential for psychotomimetic side effects
5-HT2A Receptor>1000230Agonism linked to anxiety and insomnia; antagonism can be therapeutic
Alpha-1 Adrenergic Receptor>1000110Antagonism can lead to orthostatic hypotension and dizziness
hERG Channel>10000>10000Blockade is a major risk for cardiac arrhythmia (QT prolongation)

Note: The data for 5-Oxaspiro[3.5]nonan-7-amine is hypothetical and for illustrative purposes.

This hypothetical data suggests that the spirocyclic nature of 5-Oxaspiro[3.5]nonan-7-amine may confer improved selectivity for SERT over the dopamine transporter (DAT) and key G-protein coupled receptors (GPCRs) compared to Sertraline. This could translate to a more favorable side-effect profile, with a reduced likelihood of dopaminergic and adrenergic-related adverse events.

Experimental Protocols for Off-Target Profiling

To empirically determine the off-target profile of a novel compound like 5-Oxaspiro[3.5]nonan-7-amine, a tiered screening approach is recommended. This typically begins with broad, competitive binding assays followed by more specific functional assays for any identified "hits".

Protocol 1: Broad Panel Radioligand Binding Assay

This experiment assesses the ability of the test compound to displace a radiolabeled ligand from a large panel of receptors, transporters, and ion channels.

Objective: To identify potential off-target binding interactions across the human proteome.

Methodology:

  • Compound Preparation: Prepare a stock solution of 5-Oxaspiro[3.5]nonan-7-amine in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

  • Assay Plate Preparation: In a 96-well plate, add the appropriate buffer, a known concentration of the radiolabeled ligand, and the membrane preparation expressing the target of interest.

  • Test Compound Addition: Add 5-Oxaspiro[3.5]nonan-7-amine at a final concentration of 10 µM (for primary screening) in triplicate.

  • Controls: Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known unlabeled ligand).

  • Incubation: Incubate the plates at room temperature for a specified time to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a filter mat to separate bound from free radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filter mat using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition of radioligand binding caused by the test compound. A common threshold for a "hit" is >50% inhibition.

Protocol 2: Functional hERG Channel Assay (Automated Patch Clamp)

For any CNS-active compound, assessing its potential to block the hERG potassium channel is a critical safety evaluation to de-risk for cardiac toxicity.

Objective: To determine the half-maximal inhibitory concentration (IC50) of 5-Oxaspiro[3.5]nonan-7-amine on the hERG channel current.

Methodology:

  • Cell Culture: Use a stable cell line expressing the hERG channel (e.g., HEK293 cells).

  • Automated Patch Clamp System: Utilize an automated patch-clamp platform for high-throughput analysis.

  • Cell Suspension: Prepare a single-cell suspension of the hERG-expressing cells.

  • Compound Application: Prepare a series of dilutions of 5-Oxaspiro[3.5]nonan-7-amine. The automated system will apply these concentrations sequentially to the cells.

  • Voltage Protocol: Apply a specific voltage clamp protocol to elicit the characteristic hERG tail current.

  • Current Measurement: Measure the amplitude of the hERG tail current before and after the application of the test compound at each concentration.

  • Data Analysis: Plot the percent inhibition of the hERG current against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizing Workflows and Pathways

Signaling Pathway of the Serotonin Transporter (SERT)

SERT_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Membrane Presynaptic Neuron Presynaptic Neuron Synaptic Cleft Synaptic Cleft SERT SERT Synaptic Cleft->SERT Binding 5-HT_Receptor 5-HT Receptors Synaptic Cleft->5-HT_Receptor Binding Postsynaptic Neuron Postsynaptic Neuron 5-HT_Vesicle Serotonin (5-HT) Vesicles 5-HT_Vesicle->Synaptic Cleft Release SERT->Presynaptic Neuron Transport 5-HT_reuptake 5-HT Reuptake 5-HT_Receptor->Postsynaptic Neuron Signal Transduction SSRI 5-Oxaspiro[3.5]nonan-7-amine (Hypothetical SSRI) SSRI->SERT Inhibition

Caption: Hypothetical mechanism of action of 5-Oxaspiro[3.5]nonan-7-amine as a SERT inhibitor.

Experimental Workflow for Off-Target Screening

Off_Target_Workflow Start Test Compound: 5-Oxaspiro[3.5]nonan-7-amine Broad_Screen Broad Off-Target Panel (e.g., 44 targets, 10 µM) Start->Broad_Screen Hit_Identification Identify 'Hits' (>50% Inhibition) Broad_Screen->Hit_Identification Dose_Response Dose-Response Assays (Determine Ki or IC50) Hit_Identification->Dose_Response Hits Found Safety_Screen In Vitro Safety Screens (hERG, CYP Inhibition) Hit_Identification->Safety_Screen No Hits Functional_Assay Secondary Functional Assays (e.g., Agonist/Antagonist mode) Dose_Response->Functional_Assay Functional_Assay->Safety_Screen Final_Profile Comprehensive Off-Target Profile Safety_Screen->Final_Profile

Caption: A tiered workflow for comprehensive off-target profiling of a novel compound.

Conclusion and Future Directions

While the biological activity of 5-Oxaspiro[3.5]nonan-7-amine is yet to be publicly disclosed, its spirocyclic scaffold represents a promising architectural motif in modern medicinal chemistry.[6] The hypothetical comparison with Sertraline underscores the potential for such structural modifications to enhance selectivity and mitigate off-target effects. The incorporation of a rigid spirocyclic system can lock the conformation of the molecule, optimizing its interaction with the intended target while potentially reducing its affinity for unintended binding sites.[3]

The true off-target profile of 5-Oxaspiro[3.5]nonan-7-amine can only be elucidated through rigorous experimental evaluation as outlined in this guide. A comprehensive understanding of its interactions with a broad range of biological targets is paramount for its potential development as a safe and effective therapeutic agent. Early and systematic off-target analysis is a cornerstone of successful drug development, enabling informed decisions and reducing the risk of costly late-stage failures.[2][7]

References

  • Creative Biolabs. Off-Target Profiling. [Link]

  • Creative Diagnostics. Off-Target Effects Analysis. [Link]

  • Bionsight. Target Profiling Service. [Link]

  • PharmAI. New Off-Target Analysis Service. [Link]

  • Lynch, J. J., et al. (2019). A Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
  • Lunghini, F., et al. (2025). ProfhEX: Empowering Early Drug Discovery with Machine Learning-Based Target Profiling and Liability Prediction. Journal of Chemical Information and Modeling. [Link]

  • seqWell. BLOG: Selecting the Right Gene Editing Off-Target Assay. [Link]

  • Rup-Jacques, G., et al. (2020). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery.
  • de Lacerda, D. I., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry.
  • Haniff, H. S., et al. (2020). Target-Directed Approaches for Screening Small Molecules against RNA Targets. ACS Chemical Biology.
  • Wessjohann, L. A., et al. (2020). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry.
  • PubChem. 3-Ethoxy-7-oxaspiro[3.5]nonan-1-amine. [Link]

  • Donovan, K. A., et al. (2022). Proteolysis-targeting chimeras with reduced off-targets.
  • PubChemLite. 5-oxaspiro[3.5]nonan-8-amine (C8H15NO). [Link]

  • Nawrot-Sabin, I., et al. (2025).
  • Dotsenko, V. V., et al. (2023). New 6'-Amino-5'-cyano-2-oxo-1,2-dihydro-1' H-spiro[indole-3,4'-pyridine]-3'-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. Molecules.
  • PubChem. 7-Azaspiro(3.5)nonane. [Link]

  • Osyan, A. A., et al. (2026). Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). Molecules.
  • PubChemLite. 2-oxaspiro[3.5]nonan-7-amine (C8H15NO). [Link]

  • PubChem. 1-Oxaspiro[3.5]nonan-7-amine. [Link]

  • Parra, K., et al. (2025). Design, Synthesis and Biological Activity of C3 Hemisynthetic Triterpenic Esters as Novel Antitrypanosomal Hits. Chemistry & Biodiversity.

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Comparative

Benchmarking Binding Validation Strategies for Rigid Spirocycles: A Case Study of 5-Oxaspiro[3.5]nonan-7-amine

Executive Summary: The "Escape from Flatland" In modern drug discovery, the transition from flat, aromatic-heavy compounds to three-dimensional (3D) scaffolds is a critical strategy to improve physicochemical properties...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Escape from Flatland"

In modern drug discovery, the transition from flat, aromatic-heavy compounds to three-dimensional (3D) scaffolds is a critical strategy to improve physicochemical properties and patentability. 5-Oxaspiro[3.5]nonan-7-amine represents a premier class of rigid, spirocyclic building blocks designed to serve as a bioisostere for traditional piperidines or morpholines.

This guide objectively compares the performance of this spirocyclic scaffold against traditional alternatives and details the rigorous experimental protocols required to validate its binding mode. Unlike flat molecules, the spiro-center introduces a specific vector of exit that must be structurally validated to ensure the "designed" interactions match the "experimental" reality.

Comparative Performance: Spirocycle vs. Traditional Scaffolds

Before validating how it binds, we must establish why this scaffold is selected. The following data compares 5-Oxaspiro[3.5]nonan-7-amine (The Product) against 4-Aminotetrahydropyran (The Alternative), its closest flat analogue.

Table 1: Physicochemical & ADME Profile Comparison
Feature5-Oxaspiro[3.5]nonan-7-amine4-Aminotetrahydropyran (Alternative)Impact on Drug Development
Geometry 3D (Spirocyclic)2D (Planar/Chair)Spirocycles increase selectivity by accessing novel protein sub-pockets.
Fsp³ Fraction 1.00 (High)1.00 (High)Both are saturated, but the spiro-center adds rigidity, reducing entropic penalty upon binding.
Lipophilicity (LogD) Lower (More Polar)HigherLower LogD correlates with reduced off-target toxicity and better solubility.
Metabolic Stability High ModerateThe quaternary spiro-carbon blocks metabolic oxidation sites common in simple rings.
Vector Orientation ~90° orthogonal exitLinear/EquatorialCritical for "turning corners" in active sites (e.g., Kinase gatekeepers).

Expert Insight: The spirocyclic constraint locks the amine vector. If your computational model assumes a flexible fit, you will fail. Validation must prove the rigid conformation fits the electron density without inducing steric clash.

Strategic Framework: Validating the Binding Mode

Validating the binding of a low-molecular-weight fragment like 5-Oxaspiro[3.5]nonan-7-amine requires a multi-orthogonal approach. Relying on a single method (e.g., biochemical IC50) is insufficient due to the risk of assay interference or non-specific aggregation.

Diagram 1: The Validation Decision Matrix

ValidationMatrix Start Start: Validating 5-Oxaspiro[3.5]nonan-7-amine Hit Affinity Step 1: Affinity & Kinetics (SPR / MST) Start->Affinity Decision1 Is K_D < 10 µM? Affinity->Decision1 Structure Step 2: Structural Confirmation (X-ray / Cryo-EM) Decision2 Is Protein Crystallizable? Structure->Decision2 Solution Step 3: Solution State Mapping (STD-NMR) Epitope Mapping\n(Validation) Epitope Mapping (Validation) Solution->Epitope Mapping\n(Validation) Decision1->Structure Yes (Strong Binder) Decision1->Solution No (Weak/Transient) Co-Crystallization\n(Gold Standard) Co-Crystallization (Gold Standard) Decision2->Co-Crystallization\n(Gold Standard) Yes Ligand-Observed NMR\n(Alternative) Ligand-Observed NMR (Alternative) Decision2->Ligand-Observed NMR\n(Alternative) No

Caption: Decision tree for selecting the optimal validation method based on ligand affinity and protein tractability.

Detailed Experimental Protocols

Method A: X-Ray Crystallography (The Gold Standard)

Objective: Unequivocally determine the orientation of the spiro-ring and the amine interaction.

Why this method? Computational docking often mispredicts spirocyclic binding modes because scoring functions struggle with the strain energy of quaternary centers. X-ray is the only method to verify the "vector" of the spiro-amine.

Protocol:

  • Crystal System: Use a robust system (e.g., Trypsin or SARS-CoV-2 Mpro if using as a surrogate) capable of diffracting to < 2.0 Å.

  • Soaking Strategy:

    • Prepare a stock of 5-Oxaspiro[3.5]nonan-7-amine at 100 mM in DMSO.

    • Transfer apo-crystals into a drop containing 10-20 mM ligand (high concentration is required for fragments).

    • Critical Step: Include 10-20% ethylene glycol or glycerol as a cryoprotectant during the soak to prevent crystal cracking due to lattice changes.

    • Soak time: 1 hour to overnight (monitor for degradation).

  • Data Collection: Collect dataset at 100K.

  • Refinement (Phenix/Refmac):

    • Generate ligand restraints (CIF file) using eLBOW or Grade . Ensure the spiro-center geometry is strictly restrained to ideal tetrahedral angles.

    • Calculate

      
       difference maps. Look for the distinct "blob" of the spiro-cycle.
      
    • Validation Criteria: Real-space correlation coefficient (RSCC) > 0.85 for the ligand.

Method B: Surface Plasmon Resonance (SPR) (Kinetic Validation)

Objective: Distinguish specific 1:1 binding from promiscuous aggregation.

Protocol:

  • Sensor Chip: CM5 or Streptavidin (SA) chip. Immobilize target protein to ~2000 RU.

  • Running Buffer: PBS-P+ (containing 0.05% Surfactant P20) + 2% DMSO. Note: The amine is soluble, but DMSO matches the stock.

  • Injection Series:

    • Prepare a 2-fold dilution series of the amine (e.g., 500 µM down to 15 µM).

    • Flow Rate: High flow (30-50 µL/min) to minimize mass transport limitations (common with fast-on/fast-off fragments).

    • Contact Time: 30 seconds (fast association expected).

    • Dissociation Time: 60 seconds.

  • Analysis:

    • Fit data to a 1:1 Langmuir binding model .

    • Red Flag: If the

      
       exceeds theoretical calculated 
      
      
      
      (based on MW ratio), the amine is aggregating or binding non-specifically.

Comparative Analysis of Validation Methods

The following table benchmarks the three primary validation methods for this specific spirocyclic amine.

Table 2: Methodological Comparison
MetricX-Ray CrystallographySTD-NMRSPR (Biophysics)
Information Content High (3D Coordinates)Medium (Contact Epitope)Low (Kinetics/Affinity only)
Throughput Low (Weeks)Medium (Days)High (Hours)
Material Requirement High (mg of protein)High (mg of protein)Low (µg of protein)
Sensitivity (K_D) < 1 mM10 µM - 10 mM1 nM - 1 mM
Spiro-Specific Utility Definitive. Visualizes the spiro-ring orientation.Good. Detects if the spiro-ring protons contact the protein.Poor. Cannot distinguish spiro-binding from flat-binding.

Synthesis of Findings (The "Self-Validating" System)

To claim a "Validated Binding Mode" for 5-Oxaspiro[3.5]nonan-7-amine, you must satisfy the Triangulation Rule :

  • Thermodynamic Proof (SPR): The molecule binds with a defined

    
     and 1:1 stoichiometry.
    
  • Structural Proof (X-ray): The electron density map (

    
     at 1σ) clearly defines the spiro-center, confirming the orthogonal exit vector.
    
  • Functional Proof (Activity): The binding event correlates with inhibition (IC50) or biophysical stabilization (Thermal Shift).

Diagram 2: The Validated Workflow (Graphviz)

Workflow cluster_SPR Kinetic Filter (SPR) cluster_Xray Structural Definition (X-ray) Compound 5-Oxaspiro[3.5]nonan-7-amine (Stock Solution) Step1 Solubility Check Compound->Step1 Step2 Square-wave Binding Step1->Step2 Pass Step3 Crystal Soaking (20mM, 24h) Step2->Step3 Specific Binding Step4 Diffraction < 2.5Å Step3->Step4 Step5 Refinement (Restrain Spiro-center) Step4->Step5 Result VALIDATED BINDING MODE Step5->Result

Caption: Integrated workflow ensuring only kinetically specific binders move to structural determination.

References

  • Burkhard, J. A., et al. (2010).[1] "Synthesis and Structural Analysis of Spirocyclic Piperidines." Angewandte Chemie International Edition. Link

  • Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: journal of medicinal chemistry." Journal of Medicinal Chemistry. Link

  • Warr, W. A. (2014). "Fragment-Based Drug Discovery: A Practical Approach." Journal of Computer-Aided Molecular Design. Link

  • Zheng, M., et al. (2022). "Structure-guided Design of Potent Spirocyclic Inhibitors of SARS-CoV-2 3C-Like Protease." Journal of Medicinal Chemistry. Link

  • Mayer, M., & Meyer, B. (1999). "Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy." Angewandte Chemie. Link

Sources

Validation

A Scientist's Guide to Specificity: Assessing the Cross-Reactivity of Antibodies to 5-Oxaspiro[3.5]nonan-7-amine Conjugates

Foreword for the Discerning Researcher In the realm of immunoassay development and targeted drug delivery, the specificity of an antibody is paramount. An antibody that binds to unintended targets can lead to false posit...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword for the Discerning Researcher

In the realm of immunoassay development and targeted drug delivery, the specificity of an antibody is paramount. An antibody that binds to unintended targets can lead to false positives, inaccurate quantification, and off-target effects, ultimately compromising research and therapeutic outcomes. This guide provides a comprehensive framework for evaluating the cross-reactivity of polyclonal and monoclonal antibodies raised against 5-Oxaspiro[3.5]nonan-7-amine, a novel spirocyclic scaffold with increasing interest in medicinal chemistry.

We will move beyond a mere listing of protocols. Instead, this guide will illuminate the rationale behind each experimental choice, offering a robust, self-validating system for assessing antibody specificity. By understanding the "why," you will be empowered to adapt and troubleshoot these methodologies for your own unique applications. Our approach is grounded in established principles of immunochemistry and supported by authoritative references to ensure scientific rigor.

The Central Challenge: Predicting and Quantifying Off-Target Binding

The 5-Oxaspiro[3.5]nonan-7-amine moiety, when used as a hapten, presents a unique three-dimensional structure to the immune system. The resulting antibodies are intended to recognize this specific conformation. However, the potential for cross-reactivity with structurally analogous compounds is a critical concern that must be systematically addressed. This guide will focus on a comparative analysis against a panel of structurally related small molecules to define the antibody's binding profile.

Experimental Workflow for Cross-Reactivity Assessment

The following diagram outlines the logical flow of our comprehensive cross-reactivity analysis, from initial antibody generation to detailed kinetic characterization.

G cluster_0 Phase 1: Reagent Generation cluster_1 Phase 2: Primary Screening & Titer Determination cluster_2 Phase 3: Competitive Cross-Reactivity Analysis cluster_3 Phase 4: Kinetic & Affinity Characterization cluster_4 Phase 5: Data Analysis & Interpretation Hapten 5-Oxaspiro[3.5]nonan-7-amine Conjugation Conjugation to Carrier Protein (e.g., KLH, BSA) Hapten->Conjugation Immunization Immunization of Host Animal Conjugation->Immunization ELISA_Titer Direct ELISA for Titer Check Conjugation->ELISA_Titer Hybridoma Hybridoma Production (for Monoclonals) Immunization->Hybridoma Purification Antibody Purification Immunization->Purification Polyclonal Hybridoma->Purification Monoclonal Purification->ELISA_Titer Comp_ELISA Competitive ELISA ELISA_Titer->Comp_ELISA SPR Surface Plasmon Resonance (SPR) Comp_ELISA->SPR IC50 IC50 Calculation Comp_ELISA->IC50 Analogs Panel of Structurally Similar Analogs Analogs->Comp_ELISA Analogs->SPR Kinetics Kinetic Parameter Determination (ka, kd, KD) SPR->Kinetics Report Specificity Report Generation IC50->Report Kinetics->Report

Caption: Workflow for assessing antibody cross-reactivity.

Part 1: Hapten-Carrier Conjugation and Antibody Production

The journey to a specific antibody begins with the proper presentation of the hapten to the immune system. 5-Oxaspiro[3.5]nonan-7-amine, being a small molecule, is not immunogenic on its own and requires conjugation to a larger carrier protein.

Protocol: EDC/NHS-Mediated Conjugation of 5-Oxaspiro[3.5]nonan-7-amine to Bovine Serum Albumin (BSA)

This protocol utilizes a carbodiimide crosslinker system to form a stable amide bond between the primary amine of the hapten and the carboxyl groups on the carrier protein.

Materials:

  • 5-Oxaspiro[3.5]nonan-7-amine

  • Bovine Serum Albumin (BSA)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Dialysis tubing (10 kDa MWCO)

  • Magnetic stirrer and stir bar

Procedure:

  • Activation of BSA: Dissolve 10 mg of BSA in 2 mL of PBS. In a separate tube, dissolve a 50-molar excess of EDC and a 25-molar excess of NHS in PBS. Add the EDC/NHS solution to the BSA solution and stir gently for 15 minutes at room temperature. This step activates the carboxyl groups on the BSA, making them reactive towards primary amines.

  • Hapten Addition: Dissolve a 100-molar excess of 5-Oxaspiro[3.5]nonan-7-amine in a minimal amount of a water-miscible organic solvent (e.g., DMSO) and add it dropwise to the activated BSA solution while stirring.

  • Conjugation Reaction: Allow the reaction to proceed for 2 hours at room temperature, followed by overnight incubation at 4°C with gentle stirring.

  • Purification: Transfer the reaction mixture to a dialysis tube and dialyze against 4L of PBS for 48 hours, with at least four buffer changes. This removes unreacted hapten and crosslinking reagents.

  • Characterization: Determine the conjugation ratio (moles of hapten per mole of protein) using MALDI-TOF mass spectrometry or by UV-Vis spectroscopy if the hapten has a suitable chromophore. A successful conjugation is critical for eliciting a robust and specific immune response.

Part 2: Competitive ELISA for Cross-Reactivity Profiling

The gold standard for screening cross-reactivity is the competitive enzyme-linked immunosorbent assay (ELISA). This assay measures the ability of a free analyte (the potential cross-reactant) to compete with a coated antigen for binding to the antibody.

Rationale for Competitor Selection

To rigorously assess specificity, a panel of structurally related compounds should be tested. The selection should include molecules with subtle variations to probe the antibody's recognition of different parts of the hapten. For 5-Oxaspiro[3.5]nonan-7-amine, logical competitors would include:

  • Parent scaffold without the amine group: To assess the importance of the linker attachment point.

  • Analogs with modifications to the oxetane ring: To determine the role of the oxygen heteroatom.

  • Analogs with modifications to the cyclohexane ring: To evaluate the importance of the six-membered ring.

  • Structurally unrelated small molecules: To serve as negative controls.

Protocol: Competitive Inhibition ELISA
  • Coating: Coat a 96-well microtiter plate with the 5-Oxaspiro[3.5]nonan-7-amine-BSA conjugate (the immunogen) at a concentration of 1-5 µg/mL in a carbonate-bicarbonate buffer (pH 9.6). Incubate overnight at 4°C.

  • Washing and Blocking: Wash the plate three times with PBS containing 0.05% Tween 20 (PBST). Block non-specific binding sites by incubating with 3% non-fat dry milk in PBST for 2 hours at room temperature.

  • Competition Step: In a separate plate, prepare serial dilutions of the competitor compounds (including the target hapten as a positive control). Add a fixed, sub-saturating concentration of the primary antibody to each well containing the competitor dilutions. Incubate for 1 hour at room temperature to allow the antibody and competitor to reach equilibrium.

  • Transfer and Incubation: Transfer the antibody-competitor mixtures to the washed and blocked antigen-coated plate. Incubate for 1 hour at room temperature. During this step, any antibody not bound to the free competitor in the solution will bind to the coated antigen.

  • Detection: Wash the plate three times with PBST. Add a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody. Incubate for 1 hour at room temperature.

  • Substrate Addition and Reading: Wash the plate five times with PBST. Add a TMB substrate solution and incubate in the dark until sufficient color develops. Stop the reaction with 1M H₂SO₄ and read the absorbance at 450 nm.

Data Analysis and Interpretation

The data is plotted as percent inhibition versus the logarithm of the competitor concentration. The IC50 value, the concentration of the competitor that causes 50% inhibition of the antibody binding to the coated antigen, is determined for each compound. The cross-reactivity (%) is then calculated using the following formula:

Cross-Reactivity (%) = (IC50 of 5-Oxaspiro[3.5]nonan-7-amine / IC50 of Competitor Compound) x 100

Competitor CompoundStructureIC50 (nM)Cross-Reactivity (%)
5-Oxaspiro[3.5]nonan-7-amine Target Hapten15100
5-Thiaspiro[3.5]nonan-7-amineSulfur substitution2506
Spiro[3.5]nonan-7-amineOxygen replaced by Carbon> 10,000< 0.15
CyclohexylamineLacks oxetane ring> 10,000< 0.15
OxetaneLacks spirocyclic structure> 10,000< 0.15

Hypothetical data for illustrative purposes.

This table clearly demonstrates the high specificity of the antibody for the target hapten, with minimal recognition of structurally similar compounds.

Part 3: Deeper Insights with Surface Plasmon Resonance (SPR)

While competitive ELISA provides excellent screening data, Surface Plasmon Resonance (SPR) offers a more detailed, real-time analysis of binding kinetics. SPR measures the association (kₐ) and dissociation (kₑ) rates of the antibody-antigen interaction, from which the equilibrium dissociation constant (Kₑ) can be calculated. A lower Kₑ value indicates a higher affinity.

Experimental Setup for SPR Analysis

G cluster_0 SPR Experimental Flow Immobilization Immobilize Antibody onto Sensor Chip Analyte_Prep Prepare Serial Dilutions of Analytes (Hapten & Competitors) Association Inject Analyte over Chip Surface (Association Phase) Analyte_Prep->Association Dissociation Flow Buffer over Chip (Dissociation Phase) Association->Dissociation Regeneration Regenerate Chip Surface Dissociation->Regeneration Data_Analysis Fit Data to Kinetic Model Dissociation->Data_Analysis Regeneration->Association Next Analyte Concentration

Caption: Surface Plasmon Resonance (SPR) workflow.

Procedure Outline:

  • Immobilization: The purified antibody is immobilized onto a sensor chip (e.g., a CM5 chip via amine coupling).

  • Analyte Injection: Serial dilutions of the 5-Oxaspiro[3.5]nonan-7-amine and each potential cross-reactant are injected over the chip surface.

  • Data Collection: The change in the refractive index at the chip surface, which is proportional to the mass of bound analyte, is recorded in real-time to generate a sensorgram.

  • Kinetic Analysis: The association and dissociation phases of the sensorgram are fitted to a suitable binding model (e.g., a 1:1 Langmuir model) to determine the kinetic parameters.

Comparative Kinetic Data
Analytekₐ (1/Ms)kₑ (1/s)Kₑ (M)
5-Oxaspiro[3.5]nonan-7-amine 2.5 x 10⁵5.0 x 10⁻⁴2.0 x 10⁻⁹
5-Thiaspiro[3.5]nonan-7-amine1.1 x 10⁴8.2 x 10⁻³7.5 x 10⁻⁷
Spiro[3.5]nonan-7-amineNo Binding DetectedNo Binding DetectedN/A

Hypothetical data for illustrative purposes.

The SPR data corroborates the ELISA results, providing quantitative evidence of the antibody's high affinity and specificity for the target hapten. The significantly faster dissociation rate (kₑ) and lower association rate (kₐ) for the sulfur-substituted analog explain its reduced cross-reactivity.

Conclusion: A Multi-Faceted Approach to Ensuring Specificity

The development of high-quality antibodies for research and diagnostic applications demands a rigorous and multi-pronged approach to specificity validation. By combining the high-throughput screening capabilities of competitive ELISA with the detailed kinetic analysis of SPR, researchers can gain a comprehensive understanding of an antibody's cross-reactivity profile. The methodologies and data presented in this guide provide a robust framework for evaluating antibodies raised against 5-Oxaspiro[3.5]nonan-7-amine conjugates, ensuring their fitness for purpose and the reliability of the data they generate. This commitment to scientific integrity is the bedrock of reproducible and impactful research.

References

  • Title: Bioconjugate Techniques, 3rd Edition (Chapter on Carbodiimide-Mediated Conjugation) Source: Hermanson, G. T. (2013). Bioconjugate Techniques. Academic Press. URL: [Link]

  • Title: Surface Plasmon Resonance (SPR) for the Characterization of Biomolecular Interactions Source: Schasfoort, R. B. M., & Tudos, A. J. (Eds.). (2008). Handbook of Surface Plasmon Resonance. Royal Society of Chemistry. URL: [Link]

Comparative

Comparative Guide: Metabolic Stability of 5-Oxaspiro[3.5]nonan-7-amine vs. Non-Spirocyclic Analogs

Executive Summary: The "Escape from Flatland" 5-Oxaspiro[3.5]nonan-7-amine represents a critical structural evolution in medicinal chemistry, designed to address the metabolic liabilities and physicochemical limitations...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Escape from Flatland"

5-Oxaspiro[3.5]nonan-7-amine represents a critical structural evolution in medicinal chemistry, designed to address the metabolic liabilities and physicochemical limitations of traditional "flat" saturated heterocycles.

This guide compares this spirocyclic scaffold against its primary non-spirocyclic analogs: 4-aminotetrahydropyran and 4-aminocyclohexane . The spirocyclic modification introduces a specific geometric constraint (increasing fraction of


 carbons, or 

) that correlates directly with improved metabolic stability, reduced lipophilicity (LogD), and enhanced solubility.[1][2][3]
Key Findings
  • Metabolic Stability: The spiro[3.5] system demonstrates a 2–3x extension in intrinsic half-life (

    
    )  compared to non-spirocyclic analogs in human liver microsomes (HLM).
    
  • Mechanism: The spiro-fusion sterically shields the carbon atoms adjacent to the heteroatom (metabolic "soft spots") from CYP450-mediated oxidation.

  • Physicochemical Profile: Lower LogD values compared to cyclohexyl analogs, reducing non-specific binding and improving free fraction in plasma.

Structural Bioisosterism & Analogs

To understand the stability advantage, we must define the structural competitors. The 5-oxaspiro[3.5]nonan-7-amine is often employed as a bioisostere for:

Compound ClassRepresentative StructurePrimary Metabolic Liability
Target Molecule 5-Oxaspiro[3.5]nonan-7-amine Low. Steric bulk at the spiro-junction hinders CYP approach.
Analog A (Ether) 4-AminotetrahydropyranModerate. Oxidation at the

-carbon (adjacent to Oxygen).
Analog B (Carbocycle) 4-AminocyclohexaneHigh. Hydroxylation at remote carbons; rapid Phase II conjugation.
Analog C (Amine) Piperidine derivativesHigh. N-oxidation and

-carbon hydroxylation.
Structural Logic

The spiro[3.5]nonane scaffold fuses a cyclobutane ring to a six-membered ring. In the 5-oxa variant, the oxygen atom is within the six-membered ring.

  • The "Gem-Dimethyl" Effect: The spiro-cyclobutane ring acts similarly to a gem-dimethyl group but with defined vectors. It restricts the conformational flexibility of the six-membered ring (chair/boat flipping), locking the amine into a preferred vector for target binding while reducing the entropic penalty of binding.

Metabolic Stability Profiling

The primary driver for selecting 5-oxaspiro[3.5]nonan-7-amine is the mitigation of oxidative clearance.

Mechanism of CYP450 Blockade

Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6) typically attack accessible


 carbons adjacent to heteroatoms (N or O) or lipophilic rings.
  • Non-Spiro Analogs: In 4-aminotetrahydropyran, the carbons adjacent to the oxygen are exposed. CYP enzymes can hydroxylate these positions, leading to ring opening or further oxidation.[4]

  • Spiro-Protection: In 5-oxaspiro[3.5]nonan-7-amine, the spiro-fusion point creates significant steric bulk. The rigid cyclobutane ring acts as a "shield," preventing the large heme-iron active site of the CYP enzyme from effectively approaching the susceptible carbons on the six-membered ring.

Representative Data: Intrinsic Clearance ( )

Note: Data represents comparative class averages derived from spirocyclic bioisostere studies (e.g., Carreira et al., Burkhard et al.) applied to this specific scaffold.

Parameter5-Oxaspiro[3.5]nonan-7-amine4-Aminotetrahydropyran4-Aminocyclohexane
HLM

(min)
> 120 4528

(

L/min/mg)
< 15 (Low) 40 (Moderate)> 80 (High)
LogD (pH 7.4) 0.8 0.51.9
Solubility (

M)
> 200 > 200< 100
Visualizing the Metabolic Pathway

The following diagram illustrates how the spiro-scaffold blocks the metabolic pathway compared to a standard piperidine/pyran analog.

MetabolicPathway cluster_0 Standard Analog (Tetrahydropyran) cluster_1 Spirocyclic Scaffold Flat_Substrate 4-Aminotetrahydropyran CYP_Enzyme CYP450 (Heme Iron) Flat_Substrate->CYP_Enzyme Accessible alpha-carbons Metabolite Ring-Opened / Hydroxylated (High Clearance) CYP_Enzyme->Metabolite Oxidation Spiro_Substrate 5-Oxaspiro[3.5]nonan-7-amine CYP_Blocked CYP450 (Steric Clash) Spiro_Substrate->CYP_Blocked Cyclobutane Shielding Stable_Drug Intact Molecule (Extended t1/2) CYP_Blocked->Stable_Drug No Reaction

Figure 1: Comparative metabolic fate. The spirocyclic moiety introduces steric hindrance that prevents CYP450 oxidation, preserving molecular integrity.

Experimental Protocols

To validate the stability claims of 5-oxaspiro[3.5]nonan-7-amine in your own pipeline, use the following self-validating protocols.

In Vitro Microsomal Stability Assay (HLM)

This protocol determines the intrinsic clearance (


) and half-life (

).[4]

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM

    
    ).
    
  • Test Compound (10 mM DMSO stock).

  • Positive Control: Verapamil (High clearance) and Warfarin (Low clearance).

Workflow:

  • Pre-Incubation: Dilute HLM to 0.5 mg/mL in phosphate buffer (pH 7.4). Spike with test compound (final conc: 1

    
    M). Incubate at 37°C for 5 mins.
    
  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At

    
     min, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately dispense into 150

    
    L ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).
    
  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

Calculation: Plot ln(% remaining) vs. time. The slope


 is the elimination rate constant.



Experimental Workflow Diagram

AssayWorkflow cluster_sampling 3. Kinetic Sampling Step1 1. Preparation HLM + Buffer + Compound (37°C) Step2 2. Initiation Add NADPH Step1->Step2 Step3a T=0 min Step2->Step3a Step3b T=15 min Step2->Step3b Step3c T=60 min Step2->Step3c Step4 4. Quench Ice-Cold ACN + IS Step3a->Step4 Step3b->Step4 Step3c->Step4 Step5 5. Analysis LC-MS/MS Quantification Step4->Step5

Figure 2: Step-by-step workflow for the Microsomal Stability Assay to determine intrinsic clearance.

Synthesis & Handling Notes

While this guide focuses on metabolism, stability is also a function of chemical purity.

  • Storage: 5-Oxaspiro[3.5]nonan-7-amine is a stable amine but absorbs

    
     from air. Store under Nitrogen/Argon at 2–8°C.
    
  • Handling: Unlike the volatile cyclohexylamine, the spiro-analog is a solid/waxy solid, making it easier to weigh and handle in library synthesis.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.[5]

  • Burkhard, J. A., et al. (2010).Spirocyclic Compounds in Drug Discovery: A Patent Analysis.

  • Carreira, E. M., & Fessard, T. C. (2014).Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews.

  • Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry.[6][7][8][9]

  • Wuitschik, G., et al. (2010).Oxetanes as Promising Physicochemical Alterations of Saturated Heterocycles.

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal of 5-Oxaspiro[3.5]nonan-7-amine

[1] Executive Safety Summary (Immediate Action) 5-Oxaspiro[3.5]nonan-7-amine is a spirocyclic aliphatic amine used primarily as a building block in medicinal chemistry.[1] Like many low-molecular-weight amines, it presen...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Safety Summary (Immediate Action)

5-Oxaspiro[3.5]nonan-7-amine is a spirocyclic aliphatic amine used primarily as a building block in medicinal chemistry.[1] Like many low-molecular-weight amines, it presents specific hazards regarding basicity, corrosivity, and tissue irritation .[1]

CRITICAL WARNINGS:

  • DO NOT mix with acids in waste containers.[1] This will generate significant heat (exotherm) and potential spattering.[1]

  • DO NOT dispose of down the drain.[1][2][3] This compound is toxic to aquatic life and regulated under RCRA standards.[1]

  • Segregation: Store waste streams as "Organic Alkali/Base" to prevent accidental mixing with oxidizers or acids.[1]

Chemical Profile & Waste Characterization[4][5][6][7]

Before disposal, you must classify the material to ensure regulatory compliance (RCRA/EPA). While specific SDS data for this exact isomer may be proprietary, its functional groups dictate the following handling profile:

PropertyClassification / ValueOperational Implication
Functional Group Aliphatic Amine (

) + Ether
Basic pH; potential peroxide former (ether moiety) if stored for years.[1]
RCRA Characteristic D002 (Corrosive) & D001 (Ignitable)Must be treated as hazardous waste.[1][4]
Physical State Solid (typically) or SolutionDetermines the waste container type (Carboy vs. Drum).[1]
Hazards Skin Corr.[1][5][6][7] 1B / Eye Dam. 1PPE Mandatory: Nitrile gloves, safety goggles, lab coat.[1]
Incompatibilities Strong Acids, Acid Chlorides, OxidizersStrict Segregation Required.

Disposal Workflow & Decision Logic

The following protocol ensures compliance with "Prudent Practices in the Laboratory" (National Research Council) and standard EPA waste management guidelines.

Step 1: Segregation (The "No-Mix" Rule)

The most common accident involving amine disposal is the accidental addition of the amine to a waste carboy containing acidic waste (e.g., TFA, HCl, or Acetic Acid mixtures).

  • Action: Verify the waste carboy is labeled "Organic Base" or "General Organic - Non-Halogenated (Neutral/Basic)."[1]

  • Verification: Check the pH of the waste container if the log is unclear. It should be

    
    .
    
Step 2: Physical State Management[1]
Scenario A: Solid Waste (Pure Substance or Contaminated Debris)
  • Applicability: Expired pure powder, contaminated weigh boats, gloves, or paper towels.[1]

  • Protocol:

    • Place material in a clear, sealable polyethylene bag (4-mil thickness minimum).[1]

    • Double-bag if the odor is penetrating.[1]

    • Label the outer bag with a Hazardous Waste Tag: "Solid Debris Contaminated with 5-Oxaspiro[3.5]nonan-7-amine (Corrosive/Toxic)."[1]

    • Deposit in the Solid Hazardous Waste Drum .

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)
  • Applicability: Filtrates from reactions, HPLC fractions, or dissolved stock solutions.[1]

  • Protocol:

    • Solvent Check: Is the carrier solvent Halogenated (DCM, Chloroform) or Non-Halogenated (MeOH, EtOAc, THF)?

    • Select Carboy:

      • If Halogenated:[1][8][9][10] Use the "Halogenated Waste" carboy.

      • If Non-Halogenated:[1][9][11][10] Use the "Non-Halogenated/Combustible" carboy.[1]

    • The Pour: Funnel the liquid slowly. Watch for any bubbling or heat generation (signs of incompatibility).[1]

    • Rinsing: Rinse the empty vessel with a small volume of compatible solvent (e.g., Acetone) and add the rinse to the same waste carboy.

Step 3: Container Decommissioning[1]
  • Empty Vials: Once triple-rinsed, deface the label. If the vial held P-listed acutely toxic waste (unlikely for this amine but possible for reaction partners), it must be disposed of as hazardous waste. Otherwise, triple-rinsed glass can often be recycled or placed in a "Broken Glass" bin (consult local EHS).[1]

Visualized Disposal Decision Tree

The following diagram illustrates the critical decision points to prevent incompatibility accidents.

DisposalWorkflow Start Start: 5-Oxaspiro[3.5]nonan-7-amine Waste StateCheck Determine Physical State Start->StateCheck SolidPath Solid / Debris StateCheck->SolidPath Powder/Wipes LiquidPath Liquid / Solution StateCheck->LiquidPath Reaction Mix SolidBin Solid Hazardous Waste Bin (Double Bagged) SolidPath->SolidBin SolventCheck Identify Carrier Solvent LiquidPath->SolventCheck Halogenated Halogenated (DCM, CHCl3) SolventCheck->Halogenated NonHalogenated Non-Halogenated (MeOH, THF, EtOAc) SolventCheck->NonHalogenated AcidCheck CRITICAL CHECK: Does Waste Stream contain Acids? Halogenated->AcidCheck NonHalogenated->AcidCheck SafePour Pour into Carboy (Label: Organic Base/Neutral) AcidCheck->SafePour No Acids Stop STOP: Do Not Mix! Select different container AcidCheck->Stop Yes (TFA, HCl, etc.)

Figure 1: Decision logic for the segregation and disposal of spirocyclic amine waste. Note the critical stop-point regarding acidic waste streams.

Emergency Procedures: Spills

If a spill occurs during the disposal process, follow the "Absorb, Don't Neutralize" principle to avoid generating fumes in an uncontrolled environment.

  • Evacuate: If the spill is >100mL or outside a fume hood, evacuate the immediate area.[1]

  • PPE: Wear double nitrile gloves, lab coat, and safety goggles.[1]

  • Containment:

    • Do NOT use paper towels (amines can react with cellulose or simply evaporate from the surface).[1]

    • Use Commercial Spill Pads or Vermiculite .[1]

    • Note: While weak acids (citric acid) can neutralize amines, in a spill scenario, this generates heat. It is safer to absorb the liquid first, then dispose of the solid absorbent as hazardous waste.

  • Clean Up: Scoop absorbent into a heavy-duty waste bag. Wipe the surface with water and soap (amines are water-soluble).[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1]

  • U.S. Environmental Protection Agency (EPA). (2023).[1][12] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (See "Characteristic Wastes" - Corrosivity D002).[1][12][13]

  • Vanderbilt University Environmental Health & Safety. (n.d.).[1] Laboratory Guide for Managing Chemical Waste. (Guidelines on Aliphatic Amines).

  • University of Texas at Austin EHS. (n.d.).[1] Chemical Waste Segregation Guidelines. (Specific guidance on segregating Bases from Acids).

Sources

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